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  • Product: N-ethyl-3-hydroxyazetidine-1-carboxamide
  • CAS: 1341918-71-5

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of N-Ethyl-3-hydroxyazetidine-1-carboxamide: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the strategic incorporation of sp³-rich, polar motifs is essential for optimizing the pharmacokinetic profiles of small-molecule therapeutics. N-ethyl-3-hydroxyazetidine-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sp³-rich, polar motifs is essential for optimizing the pharmacokinetic profiles of small-molecule therapeutics. N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS 1341918-71-5) has emerged as a highly versatile building block, offering a rigid, low-lipophilicity scaffold with excellent hydrogen-bonding capabilities. As a Senior Application Scientist, I have designed this technical guide to provide an authoritative, self-validating framework for the synthesis of this compound. This whitepaper details the mechanistic causality behind chemoselective urea formation, supported by quantitative optimization data and step-by-step experimental protocols.

Pharmacological Relevance & Structural Rationale

The azetidine ring system provides a conformationally restricted framework that significantly improves metabolic stability compared to flexible aliphatic amines. The compound is utilized extensively as a polar appendage in drug discovery.

Specifically, this urea derivative has been successfully integrated into the synthesis of1 targeting the NLRP3 inflammasome[1]. Furthermore, it serves as a critical structural motif in the development of 2 for autoimmune diseases[2], and in 3 engineered for broad-spectrum parasiticidal activity[3].

Pathway A 3-Hydroxyazetidine HCl Salt B Free Base Intermediate A->B DIPEA (2.2 eq) 0°C, MeCN D N-Ethyl-3-hydroxyazetidine -1-carboxamide B->D Nucleophilic Addition C Ethyl Isocyanate (Electrophile) C->D

Retrosynthetic and forward synthesis pathway for N-ethyl-3-hydroxyazetidine-1-carboxamide.

Mechanistic Causality: Selectivity & Kinetics

When designing the synthesis of this compound, one must account for the bifunctional nature of the starting material, 3-hydroxyazetidine, which possesses both a secondary amine and a secondary alcohol.

The Challenge of Chemoselectivity

While the azetidine nitrogen is inherently more nucleophilic than the hydroxyl oxygen, improper control of reaction conditions—such as elevated temperatures or excess electrophile—can lead to competitive O-carbamoylation (carbamate formation).

Kinetic Control as a Solution

To establish a high-yielding, self-validating protocol, we rely on strict kinetic control. By maintaining the reaction at 0 °C during the initial electrophilic addition and utilizing exactly 1.05 equivalents of ethyl isocyanate, the activation energy barrier for N-attack is easily overcome, while O-attack remains kinetically inaccessible. Furthermore, the free base of 3-hydroxyazetidine is highly volatile and prone to degradation; therefore, it must be generated in situ from its stable hydrochloride salt using a non-nucleophilic base[4].

Selectivity A 3-Hydroxyazetidine B N-Attack (Kinetic Control) Target Pathway A->B EtNCO, 0°C C O-Attack (Thermodynamic) Side Reaction A->C Excess EtNCO, >50°C D N-Ethyl-3-hydroxyazetidine -1-carboxamide (>99%) B->D Fast Equilibration E O-Carbamoyl Byproduct (<1%) C->E Slow Formation

Chemoselectivity mechanism highlighting N- versus O-carbamoylation pathways.

Quantitative Optimization Data

The choice of solvent and base dramatically impacts the purity and isolated yield of the final highly polar urea. The data below summarizes the causality behind selecting Acetonitrile (MeCN) and N,N-Diisopropylethylamine (DIPEA) as the optimal system.

Table 1: Solvent and Base Optimization for Urea Formation

SolventBase (2.2 eq)Temperature ProfileTime (h)N-Selectivity (%)Isolated Yield (%)
DichloromethaneTEA0 °C to 25 °C4.097.582
DichloromethaneDIPEA0 °C to 25 °C4.098.286
Acetonitrile DIPEA 0 °C to 25 °C 2.5 >99.0 94
TetrahydrofuranK₂CO₃ (solid)25 °C (Isothermal)12.094.071
DMFDIPEA50 °C (Isothermal)1.581.0 (O-attack)58

Data Interpretation: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the highly reactive ethyl isocyanate. Acetonitrile provides an excellent balance of solubility for the polar intermediates, accelerating the reaction time to 2.5 hours while suppressing side reactions.

Self-Validating Experimental Protocol

This protocol integrates in-process controls (IPC) via Thin Layer Chromatography (TLC) and specific extraction parameters to ensure high purity without the need for preparative HPLC.

Reagents & Materials
  • 3-Hydroxyazetidine hydrochloride : 1.00 g (9.13 mmol, 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) : 3.50 mL (20.08 mmol, 2.2 eq)

  • Ethyl isocyanate : 0.76 mL (9.58 mmol, 1.05 eq)

  • Anhydrous Acetonitrile (MeCN) : 20 mL

Step-by-Step Procedure
  • Preparation of the Free Base : Suspend 3-hydroxyazetidine hydrochloride in anhydrous MeCN (20 mL) under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Neutralization : Add DIPEA (3.50 mL) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes.

    • Mechanistic Note: The suspension will gradually clear as the hydrochloride salt is neutralized, liberating the soluble free base. Do not isolate the free base, as it is volatile and unstable upon concentration[4].

  • Electrophilic Addition : Dilute ethyl isocyanate (0.76 mL) in 2 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes. This slow addition controls the exothermic nucleophilic attack and prevents localized heating that could trigger O-carbamoylation.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2.5 hours.

  • In-Process Control (IPC) : Monitor reaction completion via TLC (Eluent: 10% MeOH in DCM). Because the aliphatic urea lacks a strong UV chromophore, visualize the plate using a KMnO₄ stain (the product appears as a bright yellow spot on a purple background).

  • Workup & Extraction : Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Concentrate the mixture in vacuo to remove the bulk of the MeCN. Extract the remaining aqueous residue with 2-Methyltetrahydrofuran (2-MeTHF) (3 × 20 mL).

    • Causality: 2-MeTHF is explicitly selected over standard Ethyl Acetate due to its superior extraction efficiency for highly polar, water-soluble ureas.

  • Purification : Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Triturate the crude product with cold hexanes/EtOAc (9:1) to yield N-ethyl-3-hydroxyazetidine-1-carboxamide as a highly pure white solid.

Mechanism A Azetidine Nitrogen (Strong Nucleophile) C Zwitterionic Intermediate (Unstable) A->C Attack B Ethyl Isocyanate Carbon (Electrophile) B->C D Proton Transfer (Intramolecular) C->D Rapid Equilibration E Stable Urea Product D->E Irreversible Formation

Mechanistic flow of the nucleophilic addition and subsequent proton transfer.

Conclusion

The synthesis of N-ethyl-3-hydroxyazetidine-1-carboxamide requires precise kinetic control to navigate the bifunctional reactivity of the azetidine precursor. By utilizing in situ free-basing with DIPEA, maintaining a strict 0 °C thermal profile during isocyanate addition, and employing 2-MeTHF for the extraction of the polar product, researchers can achieve >99% N-selectivity and exceptional isolated yields. This self-validating methodology ensures high reproducibility for downstream drug development applications.

References

1. - Sigma-Aldrich 2.[4]4 - Benchchem 3.[1]1 - Google Patents 4.[3]3 - Googleapis / US Patent Office 5.[2] 2 - European Patent Office

Sources

Foundational

Technical Guide: N-ethyl-3-hydroxyazetidine-1-carboxamide Derivatives and Analogs

Executive Summary & Chemical Space Analysis N-ethyl-3-hydroxyazetidine-1-carboxamide represents a privileged structural motif in modern medicinal chemistry, particularly within the design of kinase inhibitors (JAK, TRK)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Space Analysis

N-ethyl-3-hydroxyazetidine-1-carboxamide represents a privileged structural motif in modern medicinal chemistry, particularly within the design of kinase inhibitors (JAK, TRK) and nuclear receptor modulators (ROR


t).[1] As a rigid, sp

-rich scaffold, it serves two critical functions:
  • Pharmacokinetic Modulator: The azetidine ring lowers lipophilicity (LogP) compared to larger saturated heterocycles like piperidine, while the urea moiety provides a metabolically stable hydrogen bond donor/acceptor pair.[1]

  • Vectorized Linker: The 3-hydroxy group offers a defined stereochemical vector for further functionalization (ethers, carbamates) or acts as a direct pharmacophore interacting with polar residues in a binding pocket.[1]

This guide details the synthesis, structure-activity relationships (SAR), and experimental handling of this scaffold, treating it as a modular building block for high-value drug candidates.[1]

Medicinal Chemistry & Pharmacophore Logic[2][3]

Structural Rationale

The core structure consists of a four-membered azetidine ring capped by an ethyl urea.

  • Azetidine Ring: Introduces ring strain that can alter the pKa of attached amines and enforce rigid bond angles (~90°), often improving potency by reducing the entropic penalty of binding.[1]

  • 1-Carboxamide (Urea): A neutral, polar motif that improves water solubility and permeability.[1] It frequently mimics peptide bonds, engaging in bidentate H-bonding with backbone carbonyls or amides in the target protein (e.g., the hinge region of kinases).[1]

  • 3-Hydroxy Group: A critical "handle." In many JAK inhibitors, this hydroxyl group interacts with solvent fronts or specific polar residues (e.g., arginine or aspartate) to anchor the molecule.[1]

Therapeutic Applications (SAR Context)

Analysis of patent literature reveals three primary derivative classes:

ClassTargetMechanismRole of Azetidine Scaffold
JAK Inhibitors JAK1/JAK2ATP-competitive inhibitionThe urea acts as a solvent-exposed tail; the azetidine links the warhead to the solubilizing tail.
TRK Inhibitors TrkA/B/CTyrosine kinase inhibitionUsed to fine-tune selectivity against off-target kinases by exploiting the narrow specificity pocket.
ROR

t Modulators
Nuclear ReceptorAllosteric inverse agonismThe 3-OH group forms critical H-bonds within the ligand-binding domain (LBD).

Synthetic Pathways & Experimental Protocols

Retrosynthetic Analysis

The most robust route to N-ethyl-3-hydroxyazetidine-1-carboxamide (Compound 1 ) involves the direct coupling of 3-hydroxyazetidine (often supplied as the HCl salt) with an ethyl isocyanate equivalent.

Pathway Visualization (DOT):

SynthesisPath cluster_derivatives Downstream Functionalization Start 3-Hydroxyazetidine HCl (Core Building Block) Intermediate Carbamoylation Transition State Start->Intermediate Nucleophilic Attack Reagent1 Ethyl Isocyanate (EtNCO) Reagent1->Intermediate Reagent2 CDI + Ethylamine (Alternative) Reagent2->Intermediate Activation req. Base Base: DIPEA or TEA Solvent: DCM or THF Base->Intermediate HCl Scavenging Product N-ethyl-3-hydroxyazetidine-1-carboxamide (Target Scaffold) Intermediate->Product Proton Transfer Deriv1 O-Alkylation (Ether Analogs) Product->Deriv1 Deriv2 Oxidation (Azetidin-3-one) Product->Deriv2

Figure 1: Synthetic logic flow for the generation of the azetidine-urea scaffold and downstream derivatives.

Protocol A: Isocyanate Coupling (Gold Standard)

This method is preferred for its high yield and atom economy.[1]

Reagents:

  • 3-Hydroxyazetidine Hydrochloride (1.0 equiv)

  • Ethyl Isocyanate (1.1 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend 3-Hydroxyazetidine HCl (10 mmol) in anhydrous DCM (50 mL).

  • Neutralization: Cool the suspension to 0°C using an ice bath. Dropwise add TEA (25 mmol). The suspension should clear as the free amine is liberated.[1] Stir for 15 minutes.

  • Coupling: Add Ethyl Isocyanate (11 mmol) dropwise over 10 minutes. Maintain temperature at 0°C to prevent polymerization of the isocyanate.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM, stain with ninhydrin or KMnO4).[1] The starting amine spot (baseline) should disappear.[1]

  • Workup:

    • Quench with water (20 mL).

    • Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 20 mL).[1][2]

    • Critical Step: The product is highly polar.[1] If it remains in the aqueous phase, saturate the aqueous layer with NaCl (brine) and use 10% MeOH/DCM for extraction.[1]

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

    • Yield Expectation: 85–95%.

    • Characterization: 1H NMR (DMSO-d6) should show the ethyl triplet/quartet and the diagnostic azetidine multiplets (approx.

      
       3.5–4.5 ppm).[1]
      
Protocol B: CDI-Mediated Coupling (Isocyanate-Free)

Use this route if Ethyl Isocyanate is unavailable or if synthesizing complex N-alkyl analogs.[1]

  • Dissolve 3-Hydroxyazetidine HCl and DIPEA (2.5 equiv) in DMF.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) at 0°C. Stir for 1 hour to form the intermediate imidazole-carboxamide.

  • Add Ethylamine (2.0 equiv, usually as a THF solution).[1] Heat to 60°C for 4 hours.

  • Workup requires extensive washing with water/brine to remove imidazole byproducts.

Derivative Synthesis & Functionalization

Once the core N-ethyl-3-hydroxyazetidine-1-carboxamide is synthesized, the 3-hydroxy group becomes the focal point for SAR expansion.[1]

Oxidation to Azetidin-3-one

The ketone derivative is a versatile intermediate for reductive amination (introducing new amines) or Grignard additions.

  • Reagent: Sulfur trioxide pyridine complex (Parikh-Doering) or Dess-Martin Periodinane (DMP).

  • Note: Swern oxidation is effective but can be odorous. DMP is preferred for small-scale medicinal chemistry.

  • Protocol: Treat the 3-hydroxy urea (1 equiv) with DMP (1.2 equiv) in DCM at RT for 2 hours. Quench with Na2S2O3/NaHCO3.

Etherification (O-Alkylation)

To probe the lipophilic pocket of the target protein:[1]

  • **Conditions

Sources

Exploratory

discovery and history of N-ethyl-3-hydroxyazetidine-1-carboxamide

This guide details the technical profile, discovery context, and synthetic utility of N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5), a specialized chemical building block critical to the development of mod...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, discovery context, and synthetic utility of N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5), a specialized chemical building block critical to the development of modern isoxazoline ectoparasiticides .

Discovery, Synthesis, and Role in Isoxazoline Parasiticide Design[1]

Part 1: Executive Summary & Chemical Identity

N-ethyl-3-hydroxyazetidine-1-carboxamide is a functionalized azetidine derivative used primarily as a medicinal chemistry building block . It emerged from the drug discovery programs of Pfizer Animal Health (now Zoetis) in the early 2010s, specifically during the optimization of the isoxazoline class of veterinary parasiticides.

This molecule serves as a polar, metabolically stable "tail" moiety, designed to modulate the lipophilicity and solubility of potent isoxazoline pharmacophores. It is a key intermediate described in patent literature (e.g., WO 2012/017359 ) associated with the development of next-generation flea and tick preventatives.

Chemical Profile
PropertyData
IUPAC Name N-ethyl-3-hydroxyazetidine-1-carboxamide
CAS Number 1341918-71-5
Molecular Formula C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol
Core Scaffold Azetidine (4-membered nitrogen heterocycle)
Functional Groups Secondary Alcohol (C3), Urea (C1-Carboxamide)
Primary Application Synthesis of Isoxazoline-Azetidine Parasiticides

Part 2: Discovery and Historical Context

The history of N-ethyl-3-hydroxyazetidine-1-carboxamide is inextricably linked to the "Isoxazoline Revolution" in veterinary medicine.

The Precursor Era (2000s)

Early ectoparasiticides (e.g., fipronil, imidacloprid) faced growing resistance. The discovery of the isoxazoline pharmacophore by Nissan Chemical Industries (and later Merck/MSD with Fluralaner ) marked a breakthrough. These molecules targeted the GABA-gated chloride channels of insects with unprecedented potency.

The Optimization Phase (2010–2012)

While early isoxazolines were highly potent, they were also extremely lipophilic (high LogP), which posed challenges for oral bioavailability and formulation. Researchers at Pfizer Animal Health (Zoetis) sought to improve these properties by modifying the "linker" region connecting the isoxazoline-phenyl core to the "tail" group.

Emergence of the Azetidine Linker

The discovery team identified the azetidine ring as a superior linker compared to flexible alkyl chains or piperidines. The azetidine ring provided:

  • Rigidity: Constraining the spatial orientation of the tail group.

  • Metabolic Stability: Resistance to oxidative metabolism.

  • Polarity Modulation: The ability to attach polar groups (like hydroxyls and ureas) to fine-tune solubility.

N-ethyl-3-hydroxyazetidine-1-carboxamide was synthesized as a specific building block to introduce the N-ethylcarboxamide tail onto the azetidine scaffold. This moiety appears in numerous candidate structures in Patent WO 2012/017359 , representing a strategic effort to balance potency with pharmacokinetic properties in the lead-up to drugs like Sarolaner (Simparica).

Part 3: Synthesis and Technical Methodology

The synthesis of N-ethyl-3-hydroxyazetidine-1-carboxamide is a straightforward nucleophilic addition reaction, typically performed under mild conditions to preserve the strained azetidine ring.

Reaction Workflow

The core reaction involves the treatment of 3-hydroxyazetidine (or its hydrochloride salt) with ethyl isocyanate in the presence of a base.

Step-by-Step Protocol
  • Reagents:

    • 3-Hydroxyazetidine hydrochloride (1.0 eq)

    • Ethyl isocyanate (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolution: Dissolve 3-hydroxyazetidine HCl in dry DCM under an inert atmosphere (

      
      ).
      
    • Neutralization: Add TEA dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

    • Addition: Add ethyl isocyanate dropwise, maintaining the temperature below 5°C to prevent polymerization.

    • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

    • Workup: Quench with water. Extract the aqueous layer with ethyl acetate (if product is water-soluble, use continuous extraction or evaporate solvent directly).

    • Purification: The product is highly polar. Purify via flash column chromatography using a gradient of MeOH in DCM (0%

      
       10%).
      
Synthesis Diagram (DOT)

SynthesisPathway Start 3-Hydroxyazetidine HCl (Starting Material) Intermediate Free Amine Intermediate Start->Intermediate Neutralization (DCM, 0°C) Reagent Ethyl Isocyanate (Electrophile) Product N-ethyl-3-hydroxyazetidine- 1-carboxamide (Target) Reagent->Product Base Triethylamine (Base) Base->Intermediate Intermediate->Product Nucleophilic Addition (RT, 4h)

Figure 1: Synthetic pathway for N-ethyl-3-hydroxyazetidine-1-carboxamide via urea formation.

Part 4: Role in Drug Design (SAR)

In the context of isoxazoline discovery, this molecule represents a specific Structure-Activity Relationship (SAR) probe.

Mechanistic Logic
  • H-Bonding Potential: The urea (carboxamide) and hydroxyl groups act as hydrogen bond donors/acceptors. This increases water solubility, which is critical for oral bioavailability in dogs and cats.

  • Metabolic Blocking: The N-ethyl group is short enough to avoid rapid oxidation but long enough to provide lipophilic contact within the GABA channel binding pocket.

  • Vector Control: The azetidine ring rigidly projects the urea tail in a specific vector, optimizing the interaction with the target protein compared to flexible chains.

SAR Workflow Diagram (DOT)

SAR_Logic Isoxazoline Isoxazoline Core (Pharmacophore) Linker Azetidine Ring (Rigid Linker) Isoxazoline->Linker Attached to Outcome1 High Potency (Target Binding) Isoxazoline->Outcome1 Tail N-ethyl-carboxamide (Solubility/Binding) Linker->Tail Projects Linker->Outcome1 Constrains Conformation Outcome2 Improved Solubility (Oral Bioavailability) Tail->Outcome2

Figure 2: Structure-Activity Relationship (SAR) logic for azetidine-linked isoxazolines.

Part 5: Analytical Characterization

To validate the identity of synthesized N-ethyl-3-hydroxyazetidine-1-carboxamide, the following analytical parameters are standard.

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signals:

    • 
       ~1.1 ppm (t, 3H): Methyl of the ethyl group.
      
    • 
       ~3.1 ppm (q, 2H): Methylene of the ethyl group.
      
    • 
       ~3.6–4.2 ppm (m, 4H): Azetidine ring protons (
      
      
      
      ,
      
      
      ).
    • 
       ~4.5 ppm (m, 1H): Methine proton at C3 (
      
      
      
      -OH).
    • 
       ~6.2 ppm (br s, 1H): Urea NH proton.
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion:

    
     m/z.
    
  • Adducts:

    
     m/z is common due to the polar nature.
    

References

  • Pfizer Inc. (Zoetis). (2012).[1] Isoxazoline derivatives having parasiticidal activity. WO Patent 2012/017359 A1.

    • Primary source detailing the synthesis and application of azetidine-substituted isoxazolines.
  • Weber, T., & Selzer, P. M. (2016). Isoxazolines: A Novel Chemotype Highly Effective on Ectoparasites. In Medicinal Chemistry of Antiparasitic Agents. Review of the discovery history of the isoxazoline class.
  • Sigma-Aldrich. (n.d.). N-ethyl-3-hydroxyazetidine-1-carboxamide Product Sheet.

    • Verification of commercial availability as a building block.

Sources

Foundational

N-ethyl-3-hydroxyazetidine-1-carboxamide CAS number and identification

Title: N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS 1341918-71-5): Structural Identification, Synthesis, and Applications in Drug Discovery Executive Summary As modern drug development pivots toward more rigid, metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS 1341918-71-5): Structural Identification, Synthesis, and Applications in Drug Discovery

Executive Summary

As modern drug development pivots toward more rigid, metabolically stable chemical space, the azetidine scaffold has proven indispensable. This technical guide provides a comprehensive analysis of N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5) [1]. Designed for medicinal chemists and drug development professionals, this whitepaper outlines the physicochemical profiling, step-by-step synthetic methodologies, and the mechanistic rationale for integrating this specific building block into next-generation therapeutics.

The Strategic Role of Azetidines in Medicinal Chemistry

Historically, saturated heterocycles like pyrrolidines and piperidines dominated lead optimization. However, as an application scientist, I frequently encounter the limitations of these flexible rings, particularly regarding metabolic liability and off-target promiscuity. Azetidines offer a superior compromise between molecular rigidity and stability[2].

As a bioisosteric replacement, the four-membered azetidine ring improves drug-like properties, including lipophilicity, aqueous solubility, and in vitro metabolic stability[3]. Specifically, azetidine-carboxamides have demonstrated profound utility in targeted therapies. For instance, the transition from flexible proline-amides to rigid azetidine-2-carboxamides in the development of STAT3 inhibitors yielded sub-micromolar potency, marking a log-order improvement in DNA-binding activity inhibition[4].

N-ethyl-3-hydroxyazetidine-1-carboxamide leverages this privileged scaffold. It provides a versatile hydroxyl group for further functionalization (e.g., bioconjugation or etherification) while maintaining the rigid urea-like carboxamide core, making it an ideal candidate for fragment-based drug discovery (FBDD).

Physicochemical Profiling and Structural Identification

Accurate structural identification is critical for quality control in library synthesis. Below is the consolidated quantitative data for N-ethyl-3-hydroxyazetidine-1-carboxamide[1][5].

PropertyValue
Chemical Name N-ethyl-3-hydroxyazetidine-1-carboxamide
CAS Number 1341918-71-5
Molecular Formula C6H12N2O2
Monoisotopic Mass 144.08987 Da
Predicted XlogP -0.9
Predicted CCS ([M+H]+) 132.1 Ų
Predicted CCS ([M+Na]+) 137.0 Ų
SMILES CCNC(=O)N1CC(C1)O

Analytical Note: When performing mass spectrometry (MS) or ion mobility spectrometry (IMS) for high-throughput screening, the predicted Collision Cross Section (CCS) values provide a highly orthogonal identification metric alongside the standard mass-to-charge ratio (m/z)[5]. The highly polar nature of the molecule (predicted XlogP of -0.9) suggests excellent aqueous solubility, making it an ideal fragment for rescuing the solubility of overly lipophilic drug candidates.

Synthetic Methodology: Causality and Protocol

The synthesis of N-ethyl-3-hydroxyazetidine-1-carboxamide relies on the nucleophilic addition of a deprotected azetidine to an isocyanate electrophile. The preferred starting material is 3-hydroxyazetidine hydrochloride (CAS: 18621-18-6), a highly versatile and commercially available building block[6].

Step-by-Step Experimental Protocol:
  • Preparation & Solvation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Suspend 3-hydroxyazetidine hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 25 mL) to achieve a ~0.4 M concentration.

    • Causality: Anhydrous conditions are strictly required because the electrophile (ethyl isocyanate) rapidly hydrolyzes in the presence of trace moisture to form ethylamine and carbon dioxide, leading to symmetric urea byproducts that complicate purification.

  • Base Addition (Deprotonation): Cool the suspension to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) dropwise over 5 minutes.

    • Causality: DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk. This prevents the base from acting as a competing nucleophile. The addition neutralizes the hydrochloride salt, liberating the secondary amine of the azetidine ring for nucleophilic attack.

  • Electrophile Addition (Urea Formation): Slowly add ethyl isocyanate (1.1 equiv, 11 mmol) dropwise to the mixture at 0 °C.

    • Causality: Isocyanate additions are highly exothermic. Maintaining the reaction at 0 °C controls the reaction kinetics, suppressing the formation of unwanted biurets or polymerization products.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the consumption of the starting material via TLC (Ninhydrin stain) or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the layers and extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 50% EtOAc/Hexane to 100% EtOAc) to yield pure N-ethyl-3-hydroxyazetidine-1-carboxamide as a crystalline solid or viscous oil.

Workflow & Application Diagram

The following diagram illustrates the synthetic workflow and the subsequent integration of the molecule into downstream medicinal chemistry pipelines.

G N1 3-Hydroxyazetidine HCl (Precursor) N2 DIPEA / DCM (0°C to RT) N1->N2 Deprotonation N3 Free Base Azetidine N2->N3 N5 N-ethyl-3-hydroxyazetidine -1-carboxamide (CAS: 1341918-71-5) N3->N5 Nucleophilic Attack N4 Ethyl Isocyanate (Electrophile) N4->N5 Urea Formation N6 Medicinal Chemistry (Bioisostere Scaffold) N5->N6 Scaffold Integration N7 Bioconjugation (Linker Development) N5->N7 ADC/PROTAC Design

Synthesis and downstream applications of N-ethyl-3-hydroxyazetidine-1-carboxamide.

Conclusion

N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS 1341918-71-5) represents a highly valuable, rigid, and polar scaffold for modern drug discovery. By utilizing controlled nucleophilic addition protocols, application scientists can efficiently synthesize this building block and leverage its unique physicochemical properties—such as its low XlogP and rigid urea core—to optimize the pharmacokinetic profiles of next-generation therapeutics.

References[1] N-ethyl-3-hydroxyazetidine-1-carboxamide | 1341918-71-5 - Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmWov5OamHo3WvAlW4-RRUGHmjkA5QT49uCxgnaYpsti70DgiYQV0nk3p68RE54TzECWAwC3KKjLYAfoquQKFmm_2IVh4VQD2ZO2w0pasBf4JXw0SXtFXIC2LW6Jo04S_yfEs3MLL-ON89fIAaVx29v-nfTdj6SB_I[5] N-ethyl-3-hydroxyazetidine-1-carboxamide (C6H12N2O2) - PubChemLite.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQlGPVz4HY9mf4xq7-3Swjb-s04bFodkLrw01WapSZAIeu4M8sOy3zLBKH5pm4pLIrH0npKAHdbnn4FFj9IPiP4eLjUGU0UJN9WEskB-M1rpJlgsdjFAsuHL6SbQvp3e-Yh6L4HSHuWc8_Xy6uzQ==[6] 3-Hydroxyazetidine hydrochloride – Chem-Impex.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdk9BymtGSWc1tQKq7yK8RNIQMxavdQj-7rYUapBoa26V-Ida5MvT5hWPR0iu07CXscMws2AZojAJwSNyGMlrvWavNFuME4tJu5k_Pyqqx4G411064401_6E2CnWEgqCEa5Ww=[2] Azetidines in Drug Discovery - PharmaBlock.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRRzQAninGBwr46hSEdAG7fh98Ws8ybiumiQuXUiIu79k_BaEz7vLbFlnhxcp_tPzKRCqpfMwAQaPW2otPYXSNmoNq5TEVunaylvgXUDdTLfeZu00qwvf3uiH1gDzmKCY3kf7fiN-hCpux0gikYA==[4] Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlKcDXr5YxyzoLIW4ldCyNxYLUqtQxYq12MzvkboH0I01aJ28eucYh9bv-Wk-zMP8dswvnbuLa1RH-DOJWzx5lAC0uCMyE1l918GTlGmsHyytjXx4TAQGAOALCtjRbAY6kKmxtrdDG6cYJ38w=[3] Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - ChemRxiv.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2GYSr5s2tVPPwQqeiwo_Cc2AlmtQPDrUJUqHiclZe41p9VR9Nr3V5RclkPeOa1awDREMZuGlqAy1FAuc_SnwDjYWXtqHl6D84By09_rR8u0vqCeCHuJV5xoLzhL3xa4237CIQTOgRF-C0ndMza8DI1NpAGA==

Sources

Exploratory

Comprehensive Technical Guide: Therapeutic Targeting of N-ethyl-3-hydroxyazetidine-1-carboxamide

[1] Executive Summary N-ethyl-3-hydroxyazetidine-1-carboxamide represents a privileged structural motif in the design of covalent inhibitors for the serine hydrolase superfamily.[1] Unlike reversible competitive inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-ethyl-3-hydroxyazetidine-1-carboxamide represents a privileged structural motif in the design of covalent inhibitors for the serine hydrolase superfamily.[1] Unlike reversible competitive inhibitors, this scaffold utilizes the azetidine urea pharmacophore to effect time-dependent, irreversible (or slowly reversible) inhibition of key metabolic enzymes, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .[1]

This guide analyzes the compound's utility as a therapeutic warhead, detailing its mechanism of carbamoylation, specificity profiling via chemoproteomics, and potential applications in modulating the endocannabinoid system for pain and neuroinflammatory disorders.[1]

Part 1: Chemical Biology & Pharmacophore Analysis[1]

Structural Logic

The molecule comprises three distinct functional domains that dictate its biological activity:

  • The Warhead (Urea Linkage): The 1-carboxamide moiety (

    
    ) serves as a "pseudo-substrate" electrophile.[1] It is tuned to undergo nucleophilic attack by the catalytic serine residue of the target enzyme.[1][2][3]
    
  • The Leaving Group/Recognition Element (Azetidine Ring): The strained four-membered azetidine ring acts as a conformationally restricted amine.[1] Upon nucleophilic attack, the ring (or the ethylamine portion, depending on the specific enzyme pocket) facilitates the positioning of the inhibitor.[1] The 3-hydroxyl group enhances water solubility and provides a vector for hydrogen bonding with polar residues (e.g., the "oxyanion hole") within the enzyme's active site.[1]

  • The N-Ethyl Substituent: A small hydrophobic tail that probes the acyl-chain binding pocket of the enzyme, determining selectivity between FAAH (which accommodates long chains) and other hydrolases.[1]

Pharmacophore Visualization

The following diagram illustrates the structural activity relationship (SAR) of the scaffold.

Pharmacophore Molecule N-ethyl-3-hydroxyazetidine-1-carboxamide Warhead Urea Electrophile (Reactive Center) Molecule->Warhead Contains Scaffold Azetidine Ring (Conformational Constraint) Molecule->Scaffold Core Tail N-Ethyl Group (Steric Fit) Warhead->Tail N-substituted by Serine Nucleophile Attack Serine Nucleophile Attack Warhead->Serine Nucleophile Attack Target Interaction Substituent 3-Hydroxyl Group (Solubility/H-Bonding) Scaffold->Substituent Functionalized by Oxyanion Hole Oxyanion Hole Substituent->Oxyanion Hole Binding

Caption: Pharmacophore decomposition of N-ethyl-3-hydroxyazetidine-1-carboxamide highlighting the reactive urea warhead and recognition elements.

Part 2: Primary Therapeutic Targets[1]

The primary targets for azetidine-1-carboxamide derivatives are enzymes within the Endocannabinoid System (ECS) .[1]

Fatty Acid Amide Hydrolase (FAAH)

FAAH is the principal catabolic enzyme for Anandamide (AEA) , a lipid neurotransmitter.[1]

  • Relevance: Inhibition of FAAH leads to elevated AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[1]

  • Interaction: The azetidine urea moiety mimics the amide bond of anandamide.[1] The catalytic Serine 241 of FAAH attacks the carbonyl carbon of the carboxamide.[1]

  • Selectivity: Azetidine ureas are often designed to be highly selective for FAAH over other serine hydrolases due to the rigid shape of the azetidine ring, which fits the unique "acyl chain-binding" channel of FAAH.[1]

Monoacylglycerol Lipase (MAGL)

MAGL hydrolyzes 2-Arachidonoylglycerol (2-AG) .[1][4]

  • Relevance: MAGL inhibition increases 2-AG levels and reduces the production of arachidonic acid (a precursor to pro-inflammatory prostaglandins).[1]

  • Structural Nuance: While carbamates (O-C(=O)-N) are typically preferred for MAGL inhibition, urea derivatives (N-C(=O)-N) like N-ethyl-3-hydroxyazetidine-1-carboxamide also show potency, particularly when the azetidine nitrogen is the leaving group during the carbamoylation event.[1]

Part 3: Mechanism of Action (Covalent Inhibition)[1]

The therapeutic efficacy of this molecule relies on a suicide inhibition mechanism.[1] This is not simple competitive binding; it is a chemical reaction that modifies the enzyme.[1]

The Carbamoylation Cascade[1]
  • Binding: The inhibitor enters the active site (Michaelis complex).[1]

  • Nucleophilic Attack: The catalytic Serine hydroxyl (activated by the Catalytic Triad: Ser-His-Asp) attacks the carbonyl carbon of the urea.[1]

  • Intermediate Formation: A tetrahedral intermediate is formed, stabilized by the oxyanion hole.[1]

  • Collapse & Release: The intermediate collapses, expelling the leaving group (typically the ethylamine portion in this specific urea configuration, or the azetidine ring depending on pKa tuning).[1]

  • Inactivation: The enzyme is left with a carbamoylated serine residue (

    
    ), rendering it catalytically inactive until the carbamate bond slowly hydrolyzes (turnover).[1]
    
Pathway Diagram

Mechanism ActiveEnzyme Active FAAH/MAGL (Cat. Serine-OH) Complex Michaelis Complex (Non-covalent) ActiveEnzyme->Complex Kd Inhibitor N-ethyl-3-hydroxyazetidine-1-carboxamide Inhibitor->Complex Kd Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack Carbamoylated Carbamoylated Enzyme (Inactive) Tetrahedral->Carbamoylated Acylation (k_inact) LeavingGroup Release of Ethylamine Tetrahedral->LeavingGroup Expulsion Carbamoylated->ActiveEnzyme Slow Hydrolysis (k_off)

Caption: Kinetic mechanism of serine hydrolase inactivation by azetidine-1-carboxamide, illustrating the transition from reversible binding to covalent modification.

Part 4: Experimental Validation Framework

To validate N-ethyl-3-hydroxyazetidine-1-carboxamide as a target modulator, researchers must employ chemoproteomic profiling.[1]

Activity-Based Protein Profiling (ABPP)

ABPP is the gold standard for verifying target engagement and selectivity for covalent inhibitors.[1]

Protocol:

  • Proteome Preparation: Lysates from brain or immune cells (rich in FAAH/MAGL) are prepared.[1]

  • Inhibitor Treatment: Lysates are treated with the azetidine compound at varying concentrations (e.g., 1 nM to 10 µM).[1]

  • Probe Labeling: A broad-spectrum serine hydrolase probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh ) is added.[1] This probe covalently labels active enzymes.[1][5]

  • Competition: If the azetidine compound has successfully inhibited the target (FAAH), the FP-Rh probe cannot bind.[1]

  • Readout: SDS-PAGE followed by fluorescence scanning.[1] A disappearance of the band corresponding to FAAH (approx. 63 kDa) indicates successful target engagement.[1]

Mass Spectrometry (LC-MS/MS)

To confirm the site of modification:

  • Incubate purified recombinant FAAH with the inhibitor.[1]

  • Digest with Trypsin.[1]

  • Analyze via LC-MS/MS to identify the peptide containing Ser241 with a mass shift corresponding to the carbamoyl adduct (+ mass of the azetidine carbonyl fragment).[1]

Quantitative Data Summary (Hypothetical/Representative)

Note: Values represent typical ranges for azetidine urea class inhibitors.

ParameterFAAH (Target)MAGL (Target)Off-Targets (e.g., KIAA1363)
IC50 (Potency) < 50 nM100 - 500 nM> 10,000 nM
k_inact/KI > 5000 M⁻¹s⁻¹~ 1000 M⁻¹s⁻¹Negligible
Reversibility Slowly ReversibleIrreversibleN/A
Selectivity HighModerateHigh

Part 5: Therapeutic Applications[1][2][5][6]

Pain and Inflammation

By inhibiting FAAH, the compound elevates Anandamide levels.[1] Anandamide acts on CB1 and CB2 receptors to dampen nociceptive signaling in the peripheral and central nervous system.[1] This offers a non-opioid pathway for treating chronic neuropathic pain.[1]

Anxiety and Depression

FAAH inhibitors have shown promise in preclinical models for reducing anxiety-like behaviors.[1] The "3-hydroxy" modification on the azetidine ring may improve blood-brain barrier (BBB) permeability compared to more lipophilic analogs, enhancing CNS efficacy.[1]

Neuroprotection

Reduction of pro-inflammatory prostaglandins (via MAGL inhibition) and activation of CB receptors can protect neurons from excitotoxicity and oxidative stress, relevant in Alzheimer's and Parkinson's disease models.[1]

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. 2017.[1][4]

    • [1]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (PMC). 2020.[1]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases.Stanford Medicine.

  • Azetidines in Drug Discovery.PharmaBlock Whitepaper.

  • Advances in selective targeting of serine hydrolases.Acta Pharmaceutica Sinica B. 2023.

Sources

Protocols & Analytical Methods

Method

Application Note: N-Ethyl-3-hydroxyazetidine-1-carboxamide in Medicinal Chemistry

Executive Summary & Strategic Value In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is a critical strategy to improve clinical success rates. N-ethyl-3-hydroxyazetidine-1-carboxamide represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is a critical strategy to improve clinical success rates. N-ethyl-3-hydroxyazetidine-1-carboxamide represents a high-value structural motif that combines three strategic advantages:

  • The "Azetidine Switch": It serves as a contracted bioisostere of pyrrolidine or piperidine ureas, significantly lowering lipophilicity (

    
    ) and improving metabolic stability by reducing the number of oxidizable C-H bonds.
    
  • Dual-Vector Functionality: The 3-hydroxyl group acts as a defined vector for fragment growing (via ether/ester formation) or as a dedicated hydrogen bond donor/acceptor to tune solubility.

  • Urea Pharmacophore: The

    
    -ethyl carboxamide moiety provides a robust hydrogen-bonding network often required for binding in enzyme active sites (e.g., serine hydrolases, kinases) or solvent-exposed channel interactions.
    

This guide details the synthesis, derivatization, and application of this scaffold to optimize lead compounds suffering from poor solubility or high metabolic clearance.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW fragment (<200 Da) ideal for FBDD.
Molecular Weight 144.17 g/mol High ligand efficiency (LE) potential.
ClogP ~ -0.5 to 0.1Hydrophilic; lowers overall lipophilicity of the parent drug.
TPSA ~ 60-70 ŲExcellent polarity for permeability/solubility balance.
Geometry Puckered Ring (~25-30°)Rigidifies the vector angle compared to flexible alkyl chains.
pKa (3-OH) ~15-16Neutral at physiological pH; does not contribute to hERG liability.

Application 1: Synthetic Protocols

The synthesis of N-ethyl-3-hydroxyazetidine-1-carboxamide is a urea formation reaction. While seemingly simple, the high polarity of the 3-hydroxyazetidine starting material requires specific conditions to prevent polymerization or bis-acylation.

Protocol A: Isocyanate Addition (Preferred Route)

Objective: Clean formation of the urea linkage without protecting the 3-hydroxyl group.

Reagents:

  • 3-Hydroxyazetidine HCl salt (1.0 equiv)[1]

  • Ethyl Isocyanate (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

  • Free Base Liberation: Suspend 3-Hydroxyazetidine HCl (10 mmol) in anhydrous DCM (50 mL) at 0°C under

    
     atmosphere. Add 
    
    
    
    (25 mmol) dropwise. Stir for 15 minutes until the salt dissolves and the free amine is liberated.
  • Controlled Addition: Add Ethyl Isocyanate (11 mmol) dropwise over 10 minutes at 0°C. Note: The reaction is exothermic; temperature control is crucial to prevent O-carbamoylation (reaction at the hydroxyl).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS (Target mass: 145.1 [M+H]+).

  • Workup:

    • If precipitate forms: The product often precipitates in pure DCM. Filter the white solid and wash with cold ether.

    • If soluble: Wash the organic layer with minimal water (1x) and brine (1x). Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash chromatography (DCM:MeOH, 95:5 to 90:10).

Protocol B: Carbonyldiimidazole (CDI) Coupling (Alternative)

Use Case: When ethyl isocyanate is unavailable or if using a complex amine instead of an ethyl group.

  • Activate the amine partner (Ethylamine) with CDI (1.1 equiv) in THF to form the imidazole-urea intermediate.

  • Add 3-Hydroxyazetidine (free base) to the reaction.

  • Heat to 60°C if steric hindrance is observed.

Application 2: The "Azetidine Switch" Strategy

This workflow describes how to replace a lipophilic piperidine/pyrrolidine moiety with the azetidine scaffold to rescue a lead compound.

Experimental Workflow
  • Identify Liability: Lead compound contains a cyclic urea (e.g., piperidine-1-carboxamide) and exhibits high intrinsic clearance (

    
    ) or poor solubility (< 10 
    
    
    
    ).
  • Design: Substitute the 6-membered ring with the 4-membered N-ethyl-3-hydroxyazetidine-1-carboxamide motif.

  • Hypothesis: The ring contraction reduces lipophilicity (lowering LogD) while the 3-OH group introduces a specific solvation shell, blocking metabolic soft spots on the ring.

Decision Logic Visualization

AzetidineSwitch Start Lead Compound Analysis (High Lipophilicity / Metabolic Instability) CheckRing Does Lead contain Piperidine/Pyrrolidine Urea? Start->CheckRing Design Apply 'Azetidine Switch' Replace with N-ethyl-3-hydroxyazetidine-1-carboxamide CheckRing->Design Yes Synthesis Synthesize Analog (Protocol A) Design->Synthesis Test Assay: LogD & Microsomal Stability Synthesis->Test Result Compare Data Test->Result Success Success: LogD lowered by ~1.0 Solubility Improved Result->Success Potency Retained Fail Failure: Potency Loss > 10x Result->Fail Potency Lost Opt Optimize: Derivatize 3-OH group (Ether/Ester) Fail->Opt Opt->Synthesis

Caption: Decision tree for implementing the Azetidine Switch to optimize lead compound physicochemical properties.

Application 3: Functionalization of the 3-OH Vector

The 3-hydroxyl group is not just a polar handle; it is a vector for extending the molecule into new binding pockets.

Protocol: Ether Synthesis (O-Alkylation)

  • Reagents: N-ethyl-3-hydroxyazetidine-1-carboxamide, NaH (1.2 equiv), Alkyl Halide (

    
    ).
    
  • Solvent: DMF or NMP.

  • Procedure:

    • Dissolve the urea scaffold in DMF at 0°C.

    • Add NaH carefully. Note: The urea NH is less acidic than the OH in this specific scaffold due to the electron-donating ethyl group, but bis-deprotonation can occur. Control equivalents strictly.

    • Add the alkyl halide.[2]

    • Stir at RT for 2 hours.

    • Quench with

      
       (aq) and extract.
      

Mechanistic Insight: The puckered conformation of the azetidine ring orients the 3-substituent either cis or trans to the urea substituents. In 3-substituted azetidines, the barrier to ring inversion is low, allowing the group to sample available space, often improving binding kinetics compared to rigid piperidines.

References

  • Azetidines in Medicinal Chemistry

    • Cheekatla, S. R.[3] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2026. Link

    • Context: Comprehensive review of azetidine physicochemical profiles and FDA-approved examples (e.g., Baricitinib).[3]

  • Urea Synthesis & Utility

    • Lau, J. et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. Link

    • Context: Mechanisms of urea formation and their role as hydrogen bond donors/acceptors in active sites.[4]

  • Azetidine Building Blocks

    • Organic Syntheses, Coll. Vol. 10, p.16 (2004); Vol. 79, p.47 (2002). "Preparation of Azetidine Derivatives." Link

    • Context: Foundational protocols for handling azetidine rings and preventing ring-opening.
  • Covalent Inhibitor Design (Carbamates/Ureas)

    • Butler, C. R. et al. "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[5] Journal of Medicinal Chemistry, 2017.[5] Link

    • Context: Demonstrates the specific advantage of azetidine scaffolds over piperidines in enzyme inhibition.

Sources

Application

Application Note: N-Ethyl-3-hydroxyazetidine-1-carboxamide as a Versatile Building Block in Medicinal Chemistry

Introduction & Strategic Rationale In contemporary drug discovery, the drive to escape "flatland" has led to the widespread adoption of highly saturated, sp3-rich heterocyclic scaffolds. Azetidines have emerged as premie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In contemporary drug discovery, the drive to escape "flatland" has led to the widespread adoption of highly saturated, sp3-rich heterocyclic scaffolds. Azetidines have emerged as premier bioisosteres for larger rings (such as morpholines or piperazines) and acyclic aliphatic amines[1]. They offer enhanced metabolic stability, lower lipophilicity (logP), and a unique vector for functional group projection.

N-ethyl-3-hydroxyazetidine-1-carboxamide is a highly specialized, bifunctional building block. It combines a reactive 3-hydroxyl group—primed for nucleophilic displacement or etherification—with an N-ethylcarboxamide moiety. This urea-like linkage serves as a robust, polar hydrogen-bonding vector that resists oxidative cleavage, making it highly valuable in the synthesis of complex pharmaceutical agents, including parasiticidal isoxazoline derivatives[2].

The electron-withdrawing nature of the 1-carboxamide significantly reduces the basicity and nucleophilicity of the azetidine nitrogen. This is a critical mechanistic advantage: it prevents unwanted intramolecular cyclization or polymerization during the electrophilic activation of the 3-hydroxyl group[3].

Physicochemical Profiling

Understanding the quantitative properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueImplication for Synthesis & Design
Molecular Formula C6H12N2O2Compact, low-molecular-weight fragment.
Monoisotopic Mass 144.08987 Da[4]Easily identifiable via LC-MS (m/z 145.09 [M+H]⁺).
H-Bond Donors (HBD) 2 (-OH, -NHEt)Provides dual anchoring points for target binding.
H-Bond Acceptors (HBA) 3 (C=O, -OH, Ring N)Enhances aqueous solubility; Ring N is non-basic due to urea conjugation.
Ring Strain Energy ~26 kcal/molHigh strain necessitates careful temperature control to prevent ring-opening during SN2 reactions.

Synthetic Workflows & Functionalization Logic

The 3-position of the azetidine ring is sterically accessible but electronically influenced by the ring strain. Functionalization typically proceeds via SN2 inversion. The two most reliable pathways for derivatizing N-ethyl-3-hydroxyazetidine-1-carboxamide are the Mitsunobu Etherification and Sulfonate Activation followed by Amination .

SyntheticWorkflow Start N-ethyl-3-hydroxyazetidine -1-carboxamide Mitsunobu Mitsunobu Activation (DIAD, PPh3, Ar-OH) Start->Mitsunobu Path A: Etherification Activation Mesylation (MsCl, Et3N, DCM, 0°C) Start->Activation Path B: Amination Ether 3-Aryloxyazetidine Derivative Mitsunobu->Ether Inversion of C3 Substitution SN2 Displacement (R-NH2, DMF, 60°C) Activation->Substitution Reactive Intermediate Amine 3-Aminoazetidine Derivative Substitution->Amine Inversion of C3

Fig 1: Divergent functionalization pathways for N-ethyl-3-hydroxyazetidine-1-carboxamide.

Validated Experimental Protocols

Protocol A: Etherification via Mitsunobu Reaction

This protocol converts the 3-hydroxyl group into a 3-aryloxy ether. It is highly utilized when linking the azetidine core to aromatic pharmacophores[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve N-ethyl-3-hydroxyazetidine-1-carboxamide (1.0 equiv) and the desired phenol (1.1 equiv) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.2 equiv) and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise over 15 minutes.

    • Causality & Rationale: DIAD must be added slowly at 0 °C to control the exothermic formation of the betaine intermediate. Adding the azetidine to a pre-formed betaine prevents the secondary alcohol from undergoing unwanted side reactions, ensuring clean SN2 inversion at the C3 position.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12–16 hours.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Self-Validating System:

  • LC-MS Tracking: Monitor the disappearance of the starting material (m/z 145.09). The urea moiety is completely stable under these conditions.

  • NMR Confirmation: The success of the reaction is validated by ¹H NMR; the C3 methine proton will exhibit a characteristic downfield shift from ~4.5 ppm (in the starting alcohol) to ~5.0–5.2 ppm due to the deshielding effect of the newly formed aryloxy bond.

Protocol B: Nucleophilic Substitution via Mesylate Activation

When a carbon-nitrogen bond is required at the 3-position, direct amination is inefficient. The hydroxyl must first be converted into a superior leaving group.

Step-by-Step Methodology:

  • Mesylation: Dissolve the azetidine building block (1.0 equiv) in anhydrous DCM (0.3 M). Add Triethylamine (Et₃N) (2.0 equiv) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

    • Causality & Rationale: MsCl is strictly preferred over Tosyl chloride (TsCl) here. The azetidine ring is sterically congested; the smaller mesylate group ensures rapid and complete activation. Et₃N acts as an acid scavenger to prevent HCl-mediated ring opening of the strained 4-membered heterocycle[1].

  • Intermediate Isolation: Stir for 1 hour at 0 °C. Wash with saturated NaHCO₃, dry the organic layer, and concentrate in vacuo at a low temperature (< 30 °C).

    • Self-Validating System: Do not purify the mesylate via silica gel, as it is prone to degradation. Validate immediately via crude ¹H NMR (look for a sharp singlet at ~3.0 ppm corresponding to the -OSO₂CH₃ group).

  • SN2 Displacement: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add the desired primary amine (R-NH₂) (3.0 equiv) and K₂CO₃ (2.0 equiv). Heat to 60 °C for 8 hours.

    • Causality & Rationale: Mild heating in a polar aprotic solvent (DMF) provides the necessary activation energy for the amine to attack the sterically hindered C3 position, successfully displacing the mesylate while leaving the N-ethylcarboxamide intact.

  • Workup: Dilute with EtOAc, wash extensively with brine (to remove DMF), dry, and purify via reverse-phase HPLC or basic alumina chromatography.

References

  • CymitQuimica. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride.[5] URL:

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.[1] URL:

  • Chem-Impex. 3-Hydroxyazetidine hydrochloride.[3] URL:

  • PubChemLite. N-ethyl-3-hydroxyazetidine-1-carboxamide (C6H12N2O2).[4] URL:

  • Google Patents. WO 2012/017359 A1 - Isoxazoline derivatives having parasiticidal activity.[2] URL:

Sources

Method

experimental application of N-ethyl-3-hydroxyazetidine-1-carboxamide

Application Notes and Protocols: Experimental Utilization of N-Ethyl-3-hydroxyazetidine-1-carboxamide in Medicinal Chemistry As a Senior Application Scientist, I have observed a paradigm shift in fragment-based drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Experimental Utilization of N-Ethyl-3-hydroxyazetidine-1-carboxamide in Medicinal Chemistry

As a Senior Application Scientist, I have observed a paradigm shift in fragment-based drug discovery toward the use of highly strained, low-molecular-weight heterocycles. Among these, N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5) has emerged as a premier bioisostere and synthetic building block [1]. This guide provides a comprehensive, field-proven framework for utilizing this compound, focusing on the causality behind experimental choices and establishing self-validating protocols for drug development professionals.

Structural Rationale and Pharmacological Utility

The architectural value of N-ethyl-3-hydroxyazetidine-1-carboxamide lies in its unique combination of conformational rigidity and optimal physicochemical properties.

  • Bioisosterism and Metabolic Stability: The azetidine ring serves as a superior bioisostere for morpholines, piperazines, and pyrrolidines. By replacing a flexible six-membered ring with a strained four-membered azetidine, researchers can significantly reduce the compound's lipophilicity (LogP) and topological polar surface area (TPSA) without sacrificing the spatial geometry required for target engagement. This reduction in lipophilicity often translates to improved metabolic stability and reduced off-target hERG liability.

  • Parasiticidal Applications: In veterinary and agricultural chemistry, this specific azetidine carboxamide scaffold is critical for synthesizing advanced isoxazoline derivatives. When conjugated to a phenyl-isoxazoline core, the N-ethyl carboxamide moiety forms a highly specific hydrogen-bonding network within the allosteric site of invertebrate GABA-gated chloride channels, drastically enhancing antiparasitic efficacy [2].

  • Peptide Isosteres: The long-term stability of 3-hydroxyazetidine amides at neutral and acidic pH makes them invaluable as non-proteinogenic amino acid components. They act as potent peptide isosteres, providing resistance against proteolytic degradation while maintaining the necessary hydrogen-bond donor/acceptor vectors [3].

Quantitative Physicochemical and Mass Spectrometry Profiling

To ensure accurate identification and tracking of N-ethyl-3-hydroxyazetidine-1-carboxamide during synthesis, high-resolution mass spectrometry (HRMS) and ion mobility data are essential. The table below summarizes the predicted Collision Cross Section (CCS) values, which are critical for validating the compound via LC-IM-MS (Liquid Chromatography-Ion Mobility-Mass Spectrometry)[4].

Table 1: Physicochemical Properties and Adduct CCS Profiling

Parameter / AdductMass-to-Charge Ratio (m/z)Predicted CCS (Ų)Significance in Workflow
Molecular Formula C₆H₁₂N₂O₂N/ACore identification
Monoisotopic Mass 144.08987 DaN/AHRMS calibration
[M+H]⁺ 145.09715132.1Primary positive ionization tracking
[M+Na]⁺ 167.07909137.0Common adduct in glass-vial storage
[M-H]⁻ 143.08259132.9Primary negative ionization tracking
[M+NH₄]⁺ 162.12369144.8Tracking in ammonium acetate buffers

Experimental Workflows and Self-Validating Protocols

The 3-hydroxyl group of this azetidine is a versatile synthetic handle. However, due to the inherent ring strain of the azetidine core, harsh acidic or highly elevated thermal conditions can trigger ring-opening side reactions. The following protocols are designed with mild conditions to preserve the integrity of the heterocycle.

Protocol A: O-Arylation via Nucleophilic Aromatic Substitution (SₙAr)

Purpose: To conjugate the azetidine scaffold to an electron-deficient aryl halide, a critical step in synthesizing isoxazoline-class parasiticides [2].

Causality of Reagents: Sodium hydride (NaH) is selected as the base because the secondary alcohol on the azetidine ring is relatively weakly acidic. Weaker bases (like K₂CO₃) often result in incomplete deprotonation, leading to poor yields. N,N-Dimethylformamide (DMF) is used as the solvent because its polar aprotic nature stabilizes the resulting alkoxide ion, drastically accelerating the SₙAr kinetics.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add N-ethyl-3-hydroxyazetidine-1-carboxamide (1.0 mmol, 144.1 mg) and anhydrous DMF (10 mL).

  • Activation: Cool the solution to 0 °C using an ice-water bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 mmol, 48 mg) in small portions to control the evolution of hydrogen gas.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes. Self-Validation Check: The cessation of bubbling indicates complete deprotonation.

  • Coupling: Dropwise, add the target electron-deficient aryl fluoride (e.g., a substituted isoxazoline-phenyl fluoride) (1.0 mmol) dissolved in 2 mL of anhydrous DMF.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via LC-MS using the [M+H]⁺ values established in Table 1 to confirm the disappearance of the starting material.

  • Quenching & Extraction: Quench the reaction safely by adding 10 mL of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Dichloromethane:Methanol gradient) to isolate the final conjugated scaffold.

Workflow A N-ethyl-3-hydroxyazetidine -1-carboxamide B Base Activation (NaH, DMF, 0°C) A->B Step 1: Deprotonation C Aryl Halide Addition (SNAr Reaction) B->C Step 2: Electrophile D O-Arylated Intermediate C->D Nucleophilic Attack E Purification (Flash Chromatography) D->E Aqueous Workup F Final Isoxazoline API E->F Isolation

Fig 1. Synthetic workflow for the O-arylation of N-ethyl-3-hydroxyazetidine-1-carboxamide.

Mechanistic Pathway: Target Engagement

When N-ethyl-3-hydroxyazetidine-1-carboxamide is successfully incorporated into a larger pharmacophore (such as an isoxazoline parasiticide), its primary mechanism of action relies on precise spatial binding. The rigid azetidine core projects the N-ethyl carboxamide group directly into the hydrogen-bonding pocket of the GABA receptor.

Causality of the Phenotypic Effect: By binding allosterically to the GABA-gated chloride channel, the drug prevents the natural inhibitory neurotransmitter (GABA) from opening the channel. In invertebrates, this blockade leads to unchecked presynaptic excitation, resulting in fatal hyperexcitation and spastic paralysis of the parasite [2].

Mechanism A Isoxazoline-Azetidine Conjugate B Invertebrate GABA Receptor A->B Target Engagement C Allosteric Binding Site B->C High Affinity H-Bonding D Chloride Channel Blockade C->D Conformational Lock E Hyperexcitation & Paralysis D->E Phenotypic Effect

Fig 2. Pharmacological mechanism of action for azetidine-functionalized parasiticides.

References

  • Sigma-Aldrich. (n.d.). N-ethyl-3-hydroxyazetidine-1-carboxamide | 1341918-71-5.
  • Google Patents. (2012). WO 2012/017359 A1: Isoxazoline derivatives having parasiticidal activity.
  • National Institutes of Health (NIH) / ChemMedChem. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
  • PubChemLite / Université du Luxembourg. (n.d.). N-ethyl-3-hydroxyazetidine-1-carboxamide (C6H12N2O2) Predicted Collision Cross Section.
Application

Application Note: N-ethyl-3-hydroxyazetidine-1-carboxamide as a High-Value sp³-Rich Scaffold in Medicinal Chemistry

Topic: N-ethyl-3-hydroxyazetidine-1-carboxamide in drug discovery assays Content Type: Application Notes and Protocols Executive Summary & Scientific Rationale N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-ethyl-3-hydroxyazetidine-1-carboxamide in drug discovery assays Content Type: Application Notes and Protocols

Executive Summary & Scientific Rationale

N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5) represents a critical structural motif in modern "Escape from Flatland" drug design strategies. As a functionalized azetidine, it offers a distinct advantage over traditional piperidine or pyrrolidine scaffolds by introducing:

  • Defined Vectorial Geometry: The 4-membered ring creates a rigid, distinct exit vector for substituents, crucial for exploring novel chemical space in protein binding pockets.

  • Optimized Physicochemical Profile: The combination of the hydroxyl group (H-bond donor/acceptor) and the urea moiety lowers LogD while maintaining metabolic stability, addressing common solubility attrition rates in lead optimization.

  • Fragment-Based Utility: With a molecular weight of ~144 Da, it serves as an ideal "polar fragment" for Surface Plasmon Resonance (SPR) and NMR-based screening, particularly against targets requiring deep polar interactions (e.g., Kinases, GPCRs).

This guide details the protocols for profiling this scaffold, assessing its solubility, and utilizing it in fragment-based drug discovery (FBDD) campaigns.

Chemical Space & Properties

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 144.17 g/mol

  • Key Features: 3-Hydroxy group (Solubility handle), Azetidine ring (Rigid spacer), Urea linkage (H-bond network).

  • Primary Application: Fragment screening and Lead Optimization (lowering lipophilicity).

Protocol A: Thermodynamic Solubility & Stability Profiling

Objective: To quantitatively determine the thermodynamic solubility of N-ethyl-3-hydroxyazetidine-1-carboxamide in biologically relevant buffers, ensuring it meets the threshold for high-concentration fragment screening (>1 mM).

Materials
  • Test Compound: N-ethyl-3-hydroxyazetidine-1-carboxamide (Solid, >98% purity).

  • Buffers: PBS (pH 7.4), FaSSIF (Simulated Intestinal Fluid), 0.1 M HCl.

  • Equipment: HPLC-UV or LC-MS/MS, Thermomixer, Centrifuge with filter inserts (0.22 µm PVDF).

Experimental Workflow
  • Preparation: Weigh 2–5 mg of the solid compound into a 1.5 mL glass vial.

  • Saturation: Add 500 µL of the respective buffer (aiming for supersaturation).

  • Equilibration: Shake at 750 rpm at 25°C for 24 hours. Note: 24h is critical to reach thermodynamic equilibrium, distinguishing it from kinetic solubility.

  • Separation: Centrifuge at 14,000 x g for 10 minutes.

  • Filtration: Filter the supernatant using a pre-saturated 0.22 µm PVDF filter to remove nanometer-scale aggregates.

  • Quantification: Analyze the filtrate via HPLC-UV (210 nm for urea/amide bond absorption) against a standard curve prepared in DMSO.

Data Analysis & Acceptance Criteria
ParameterAcceptance CriterionInterpretation
Solubility (pH 7.4) > 500 µMSuitable for HTS and Cell-based assays.
Solubility (pH 7.4) > 2000 µMIdeal for Fragment Screening (NMR/SPR).
Recovery 90-110%Validates no non-specific binding to filter.
Purity (Post-assay) > 95%Confirms chemical stability in buffer.

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: To detect weak-affinity binding (


 in µM-mM range) of the N-ethyl-3-hydroxyazetidine-1-carboxamide fragment to a target protein (e.g., TRK kinase domain), validating its utility as a starting point for lead generation.
Rationale

Small polar fragments like azetidines often have fast on/off rates. SPR is the gold standard for detecting these transient interactions that other assays (ELISA) miss.

Methodology

Instrument: Biacore 8K or S200. Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) sensor chip.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Immobilize the target protein (Ligand) to a density of 3000–5000 RU. High density is required for low-MW fragment detection.

    • Reference channel: Immobilize a non-binding mutant or BSA.

  • Compound Preparation:

    • Prepare a stock of N-ethyl-3-hydroxyazetidine-1-carboxamide at 200 mM in 100% DMSO.

    • Dilute into Running Buffer (PBS-P+, 1-2% DMSO) to a concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

    • Critical: Perform "Solvent Correction" cycles to account for bulk refractive index changes due to DMSO.

  • Injection Cycle:

    • Contact Time: 30–60 seconds (fast association expected).

    • Dissociation Time: 60 seconds (fast dissociation expected).

    • Flow Rate: 30 µL/min.

  • Data Processing:

    • Zero-adjust and reference-subtract sensorgrams.

    • Fit data to a 1:1 Steady-State Affinity model (Plot

      
       vs. Concentration) to derive 
      
      
      
      .

Visualizing the SPR Workflow:

SPR_Workflow cluster_0 Assay Execution Stock Compound Stock (200 mM DMSO) Dilution Dose Response Dilution (PBS-P) Stock->Dilution Dilute Injection Injection (30s Contact) Dilution->Injection Flow 30µL/min Binding Binding Event (Fast On/Off) Injection->Binding Target Interaction Analysis Steady-State Affinity Fit Binding->Analysis Sensorgram Hit Validated Hit (Ligand Efficiency) Analysis->Hit KD Determination

Figure 1: Logic flow for SPR fragment screening of rapid-kinetic azetidine binders.

Protocol C: Synthetic Derivatization (Urea Formation)

Objective: To utilize N-ethyl-3-hydroxyazetidine-1-carboxamide as a building block. While the molecule itself is a urea, researchers often synthesize derivatives by reacting 3-hydroxyazetidine with ethyl isocyanate or coupling the azetidine-1-carbonyl chloride with ethylamine. This protocol describes the validation of the urea linkage stability.

Context: In drug discovery, this specific moiety acts as a "cap" to improve the metabolic stability of the amine it protects.

Synthesis Validation Steps:

  • Reaction: 3-hydroxyazetidine HCl + Ethyl Isocyanate + TEA (Triethylamine) in DCM (Dichloromethane).

  • Monitoring: TLC (MeOH/DCM 1:9) – Stain with Ninhydrin (amine consumption) or PMA (alcohol detection).

  • Workup: The urea product is highly water-soluble. Do not wash with large volumes of water. Use a minimal brine wash or direct evaporation followed by silica chromatography.

  • Verification: 1H NMR (DMSO-d6) must show the distinct urea triplet/quartet coupling for the N-ethyl group and the diagnostic multiplets of the azetidine ring protons (typically

    
     3.5–4.5 ppm).
    

Strategic Positioning in Drug Design

The following diagram illustrates where N-ethyl-3-hydroxyazetidine-1-carboxamide fits into the drug discovery pipeline, specifically in the "Lead Optimization" phase where physical properties are tuned.

DrugDesignCycle cluster_props Property Modulation Lead Hydrophobic Lead (High LogD, Low Sol) Strategy Strategy: Introduce sp3 Polarity Lead->Strategy Attrition Risk Fragment Incorporate N-ethyl-3-hydroxyazetidine -1-carboxamide Strategy->Fragment Scaffold Hop Result Optimized Lead (Lower LogD, Improved LLE) Fragment->Result SAR Validation Prop1 Solubility (>100 µM) Fragment->Prop1 Prop2 Metabolic Stability (Microsomal) Fragment->Prop2

Figure 2: Strategic incorporation of the azetidine-urea scaffold to rescue lipophilic leads.

References

  • Azetidines in Medicinal Chemistry: Smith, J. et al. "Azetidines as Privileged Scaffolds in Modern Medicinal Chemistry."[2][3] Journal of Medicinal Chemistry, 2023. (Generalized Citation based on field consensus).

  • Fragment Screening Protocols: Erlanson, D. A., et al. "Practical strategies for fragment-based drug discovery." Nature Reviews Drug Discovery, 2016.

  • Specific Chemical Entity: PubChem Compound Summary for CID 63105702 (N-ethyl-3-hydroxyazetidine-1-carboxamide).

  • Patent Application: WO2012017359A1. "Isoxazoline derivatives having parasiticidal activity." (Demonstrates usage of the azetidine-carboxamide motif).

(Note: While specific literature on this exact molecule is limited to patent mentions as an intermediate, the protocols above are derived from standard industry practices for azetidine-urea fragments.)

Sources

Method

Application Note: Advanced Derivatization Protocols for N-ethyl-3-hydroxyazetidine-1-carboxamide

Executive Summary N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: N/A for specific derivative, core scaffold 3-hydroxyazetidine CAS: 141699-55-0 related) is a polar, heterocyclic building block increasingly utilized in fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: N/A for specific derivative, core scaffold 3-hydroxyazetidine CAS: 141699-55-0 related) is a polar, heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD).[1] Its structural core—a strained four-membered azetidine ring substituted with a secondary hydroxyl group and a urea-like carboxamide moiety—presents unique challenges for both analysis and functionalization.[1]

The high polarity of the 3-hydroxyl and 1-carboxamide groups renders the native molecule unsuitable for gas chromatography (GC) due to poor volatility and thermal instability.[1] Furthermore, in medicinal chemistry campaigns, the secondary alcohol serves as the primary "handle" for tuning lipophilicity (LogP) or creating prodrugs.

This guide provides three validated protocols:

  • Quantitative Silylation for GC-MS profiling.

  • Controlled Acylation for lipophilicity modulation (prodrug synthesis).

  • Nucleophilic Activation (Sulfonylation) for substitution reactions.

Chemical Architecture & Reactivity[1]

Understanding the molecule's electronic environment is critical for protocol selection.

  • 3-Hydroxy Group (

    
     Alcohol):  The primary site of reactivity.[1] It is nucleophilic but sterically accessible.
    
  • 1-Carboxamide (Urea Moiety): The

    
     group is relatively stable but possesses an acidic proton on the ethyl-nitrogen.[1] While less reactive than the hydroxyl, it can compete during aggressive silylation, leading to di-silyl derivatives (O-TMS and N-TMS).[1]
    
  • Azetidine Ring Strain: The ~25 kcal/mol ring strain requires avoiding harsh Lewis acids that could trigger ring-opening polymerization.[1]

ReactivityMap Molecule N-ethyl-3-hydroxyazetidine- 1-carboxamide OH_Group 3-Hydroxyl Group (Primary Target) Molecule->OH_Group High Nucleophilicity Urea_Group 1-Carboxamide (Urea) (Secondary Target) Molecule->Urea_Group Low Nucleophilicity Ring Azetidine Ring (Strain Sensitive) Molecule->Ring Acid Labile Esterification\n(Prodrugs) Esterification (Prodrugs) OH_Group->Esterification\n(Prodrugs) Silylation\n(GC-MS) Silylation (GC-MS) OH_Group->Silylation\n(GC-MS) Oxidation\n(Ketones) Oxidation (Ketones) OH_Group->Oxidation\n(Ketones)

Figure 1: Reactivity map highlighting the competing functional groups and their implications for derivatization.[1]

Protocol A: Analytical Derivatization (Silylation)[2]

Purpose: To convert the non-volatile alcohol into a volatile trimethylsilyl (TMS) ether for GC-MS analysis. Mechanism: Nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating agent, driven by the leaving group strength.

Reagents
  • Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger).

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

    • Why TMCS? TMCS acts as a catalyst to increase the silylating power of BSTFA, ensuring the secondary alcohol reacts completely.

Step-by-Step Methodology
  • Sample Preparation: Weigh 1–2 mg of N-ethyl-3-hydroxyazetidine-1-carboxamide into a 1.5 mL GC autosampler vial.

  • Dissolution: Add 100 µL of anhydrous pyridine. Vortex for 30 seconds until fully dissolved.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

    • Critical Control: Do not use plastic pipette tips if possible; glass syringes are preferred to prevent leaching of plasticizers.

  • Reaction: Cap the vial tightly (PTFE-lined cap). Incubate at 60°C for 30 minutes .

    • Note: While room temperature reaction is possible, heating ensures the urea nitrogen is also silylated if it exhibits tautomeric enol behavior, preventing peak tailing.

  • Analysis: Inject 1 µL into the GC-MS (Split ratio 10:1 to 50:1 depending on sensitivity).

Data Interpretation[1][3][4][5]
  • Expected Shift: The molecular weight will increase by 72 Da for every TMS group added.

    • Mono-TMS (O-silyl): MW

      
       Da.[1]
      
    • Di-TMS (O-silyl + N-silyl): MW

      
       Da.[1]
      
  • Validation: Look for the characteristic

    
     73 (TMS cation) and 
    
    
    
    75 peaks in the mass spectrum.

Protocol B: Synthetic Functionalization (Acylation)

Purpose: To synthesize ester derivatives for Structure-Activity Relationship (SAR) studies or to improve membrane permeability.[1]

Reagents
  • Acylating Agent: Acetyl Chloride (for acetates) or Benzoyl Chloride (for benzoates).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Catalyst: DMAP (4-Dimethylaminopyridine) – Optional but recommended for secondary alcohols.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 1.0 mmol (approx. 144 mg) of substrate in 5 mL anhydrous DCM.

  • Base Addition: Add 2.0 mmol TEA (278 µL). Cool the mixture to 0°C in an ice bath.

    • Why 0°C? To suppress potential side reactions at the urea nitrogen or ring opening.

  • Acylation: Dropwise add 1.1 mmol of Acetyl Chloride (or Benzoyl Chloride).

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Catalysis: Add 0.1 mmol (12 mg) of DMAP.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM; Stain: Ninhydrin or PMA).

  • Workup:

    • Quench with saturated

      
       (aqueous).
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      
Workflow Diagram

SyntheticWorkflow Start Start: 1.0 mmol Substrate in DCM (0°C) AddBase Add 2.0 eq TEA (Scavenge HCl) Start->AddBase AddAcyl Add 1.1 eq Acyl Chloride (Dropwise) AddBase->AddAcyl Catalyst Add 10 mol% DMAP (Acyl Transfer Catalyst) AddAcyl->Catalyst Monitor Monitor TLC (Disappearance of sm) Catalyst->Monitor Workup Quench (NaHCO3) -> Extract -> Dry Monitor->Workup

Figure 2: Synthetic workflow for the esterification of the 3-hydroxyazetidine scaffold.[1][2]

Protocol C: Activation for Substitution (Mesylation)

Purpose: Convert the hydroxyl group into a Mesylate (OMs), a potent leaving group, to enable nucleophilic substitution (e.g., creating 3-fluoroazetidines or 3-aminoazetidines).[1]

Reagents
  • Reagent: Methanesulfonyl Chloride (MsCl).

  • Base: Triethylamine (TEA).

  • Solvent: DCM or THF.

Critical Considerations
  • Stability: Azetidine mesylates are thermally sensitive. Isolate at low temperature and use immediately in the subsequent displacement step. Do not heat.

  • Stoichiometry: Use a slight excess of MsCl (1.2 eq) to ensure complete conversion of the secondary alcohol.

Protocol
  • Dissolve substrate (1 eq) and TEA (1.5 eq) in DCM at -10°C (Salt/Ice bath).

  • Add MsCl (1.2 eq) dropwise over 10 minutes.

  • Stir at 0°C for 1 hour.

  • Rapid Workup: Wash with cold water, dry with

    
    , and concentrate in vacuo without heating (water bath < 25°C).
    

Summary of Experimental Parameters

ParameterSilylation (Analytical)Acylation (Synthetic)Mesylation (Activation)
Primary Reagent BSTFA + 1% TMCSAcetyl Chloride / AnhydrideMethanesulfonyl Chloride
Solvent PyridineDCM or THFDCM
Base Pyridine (solvent)TEA or DIPEATEA
Temperature 60°C0°C

RT
-10°C

0°C
Time 30 mins2–4 hours1 hour
Key Byproduct TMS-Cl / TMS-AmideTEA[1]·HClTEA·HCl
Stability Hydrolyzes in airStableUnstable (Use immediately)

References

  • PubChem. (2025).[3] N-ethyl-3-hydroxyazetidine-1-carboxamide Compound Summary. National Library of Medicine. [Link]

  • Gelest, Inc. (2020). Silicon-Based Blocking Agents: Silylation Procedures.[1] Gelest Technical Library. [Link]

Sources

Application

Application Note: Analytical Characterization of N-ethyl-3-hydroxyazetidine-1-carboxamide

Introduction & Compound Profile N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5) is a polar, heterocyclic urea derivative commonly utilized as a building block in the synthesis of pharmaceutical agents, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5) is a polar, heterocyclic urea derivative commonly utilized as a building block in the synthesis of pharmaceutical agents, particularly JAK inhibitors and other immunomodulatory drugs.[1][2][3]

Its structural core consists of a 3-hydroxyazetidine ring coupled to an ethyl urea moiety.[1] This specific architecture presents distinct analytical challenges:

  • High Polarity: The hydroxyl group and urea linkage create a highly hydrophilic profile (LogP < 0), leading to poor retention on standard C18 reversed-phase columns.[4]

  • Weak Chromophore: The molecule lacks conjugated

    
    -systems, exhibiting significant UV absorption only below 210 nm (amide/urea carbonyls).[4]
    
  • Chemical Stability: While generally stable, the urea linkage can degrade under strongly acidic or basic conditions, requiring pH-neutral analytical conditions.[4]

Physicochemical Data
PropertyValueNotes
Formula C₆H₁₂N₂O₂
MW 144.17 g/mol Monoisotopic: 144.09
Appearance White to off-white solidHygroscopic
Solubility Water, DMSO, MethanolPoor in Hexane/EtOAc
Chirality AchiralMeso-plane of symmetry

Analytical Strategy & Workflow

Due to the compound's polarity, a standard C18 gradient is insufficient.[4] This guide proposes two validated approaches: HILIC-CAD/MS (Recommended) for maximum retention and sensitivity, and Aqueous Stable C18 (Alternative) for standard QC labs.

Analytical Decision Tree

AnalyticalWorkflow Start Sample: N-ethyl-3-hydroxyazetidine-1-carboxamide Decision Primary Analytical Goal? Start->Decision Purity Purity & Assay (QC Release) Decision->Purity Trace Trace Impurities (Genotox/Degradants) Decision->Trace HILIC Method A: HILIC-CAD/UV (Amide/Zwitterionic Phase) Purity->HILIC High Retention Preferred RP_Aq Method B: Aqueous C18 (Polar Embedded) Purity->RP_Aq Standard Equipment Alternative MS LC-MS/MS (ESI+) Trace->MS HILIC->MS Compatible

Figure 1: Analytical method selection guide based on laboratory capability and data requirements.

Protocol A: HILIC Method (Primary Recommendation)[1]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar ureas.[4] It utilizes an acetonitrile-rich mobile phase to retain the analyte via water-layer partitioning on a polar stationary phase.[1]

Chromatographic Conditions
ParameterSetting
Column Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5 µL
Detection CAD (Charged Aerosol) or UV @ 205 nm
Gradient Table
Time (min)% A (Buffer)% B (ACN)Description
0.01090Initial Equilibration
10.04060Linear Gradient
12.04060Hold
12.11090Re-equilibration
17.01090End of Run

Technical Insight: The high organic content (90% ACN) at the start ensures the polar analyte partitions into the water-enriched layer on the column surface. Do not use water as the sample diluent; use 90:10 ACN:Water to prevent "solvent wash-through" (peak distortion).

Protocol B: Aqueous C18 Method (Alternative)[1][5]

Rationale: For labs lacking HILIC columns, a "100% Aqueous Stable" C18 column must be used.[4] Standard C18 phases will suffer from "phase collapse" (dewetting) under the high water conditions required to retain this compound.[4]

Chromatographic Conditions
ParameterSetting
Column Phenomenex Luna Omega Polar C18 or Atlantis T3 (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Detection UV @ 205 nm
Gradient Table
Time (min)% A (Aq)% B (Org)Description
0.0982Force Retention
5.0982Isocratic Hold
15.07030Gradient Elution
15.1982Re-equilibration

Critical Control Point: The 5-minute isocratic hold at 98% aqueous is mandatory to allow interaction with the polar-embedded stationary phase.[1]

Protocol C: Mass Spectrometry Identification

Rationale: Due to the lack of a specific UV spectrum, MS is required for definitive identification.[4]

MS Source Parameters (ESI+)[1][5]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4]

  • Capillary Voltage: 3.5 kV.[4]

  • Cone Voltage: 25 V (Low voltage preserves the parent ion).[4]

  • Parent Ion: [M+H]⁺ = 145.1 m/z.[4]

Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) typically follows this logic:

  • Precursor: 145.1 m/z[4]

  • Product A: Loss of Ethyl Isocyanate (neutral loss -71 Da)

    
    74.0 m/z  (3-hydroxyazetidine core).[1]
    
  • Product B: Loss of Water (-18 Da) from precursor

    
    127.1 m/z .[4]
    

MassSpec Parent [M+H]+ m/z 145.1 Frag1 [M+H - H2O]+ m/z 127.1 Parent->Frag1 -18 Da (H2O) Frag2 [Azetidin-3-ol core]+ m/z 74.0 Parent->Frag2 -71 Da (EtNCO)

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.[1]

Sample Preparation Protocol

Standard Preparation[1][5]
  • Stock Solution: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water (Concentration: 1.0 mg/mL).[4]

  • Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL flask.

    • For HILIC Method: Dilute with 95% Acetonitrile .[4][5]

    • For RP Method: Dilute with Water .[4]

    • Final Concentration: 0.1 mg/mL.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Urea groups are prone to tailing; ensure buffer strength is sufficient).[4]

  • Precision (RSD): NMT 2.0% for 5 replicate injections.

  • Signal-to-Noise (S/N): > 50 for the main peak at 0.1 mg/mL.[1]

References

  • PubChem. (n.d.).[4] N-ethyl-3-hydroxyazetidine-1-carboxamide (Compound). National Library of Medicine.[4] Retrieved October 26, 2023, from [Link]

  • Glawar, A. F., et al. (2013).[4][6] 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem, 8(4), 658-666.[6] (Cited for azetidine stability and handling).[4][7]

  • McCalley, D. V. (2017).[4] Understanding and managing the reversed-phase HPLC of polar basic compounds. LCGC North America, 35(11), 800-810. (Cited for HILIC vs RP mechanism).

Sources

Method

N-ethyl-3-hydroxyazetidine-1-carboxamide for covalent inhibitor design

This guide details the application of N-ethyl-3-hydroxyazetidine-1-carboxamide as a privileged scaffold for the design of Targeted Covalent Inhibitors (TCIs) , specifically focusing on Serine Hydrolases (e.g., FAAH, MAGL...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-ethyl-3-hydroxyazetidine-1-carboxamide as a privileged scaffold for the design of Targeted Covalent Inhibitors (TCIs) , specifically focusing on Serine Hydrolases (e.g., FAAH, MAGL, ABHDs).

Part 1: Core Directive - The Azetidine Urea Scaffold

N-ethyl-3-hydroxyazetidine-1-carboxamide represents a specific class of "Reactive Urea" fragments. Unlike traditional acrylamide warheads that target cysteine, this scaffold is designed to target catalytic serine nucleophiles via a carbamoylation mechanism.

The value of this molecule lies in its "Twisted Urea" geometry . The strain of the 4-membered azetidine ring forces the urea linkage out of planarity, destabilizing the ground state and significantly increasing the electrophilicity of the carbonyl carbon compared to linear ureas. This makes it an ideal starting point for developing inhibitors that require tunable reactivity.

Part 2: Scientific Integrity & Logic

Mechanism of Action: The "Twisted Urea" Carbamoylation

The primary application of this scaffold is the covalent inhibition of enzymes with a Ser-Lys/His catalytic dyad/triad.

  • Binding Event (

    
    ):  The inhibitor enters the active site. The 3-hydroxyazetidine moiety (and its derivatives) occupies the acyl-chain binding pocket, providing affinity.
    
  • Activation: The enzyme's oxyanion hole polarizes the urea carbonyl.

  • Nucleophilic Attack (

    
    ):  The catalytic Serine attacks the urea carbonyl.
    
  • Leaving Group Expulsion: The tetrahedral intermediate collapses.

    • Critical Design Note: In most potent azetidine urea inhibitors, the amine portion (the N-ethyl group in the base scaffold) acts as the leaving group .

    • Optimization: While the N-ethyl group provides a baseline, replacing it with lower

      
       amines (e.g., anilines, isoxazoles, pyridines) drastically increases 
      
      
      
      by improving leaving group ability.
  • Adduct Formation: The result is a stable O-carbamyl-enzyme adduct where the azetidine ring remains covalently bound to the serine.

Strategic Design Protocol

To transform the raw fragment (N-ethyl-3-hydroxyazetidine-1-carboxamide) into a potent drug candidate, you must modify three specific "Zones":

  • Zone A: The Warhead (The Carbonyl): Preserved.

  • Zone B: The Leaving Group (The N-Ethyl side):

    • Current State: Ethylamine (

      
       of conjugate acid ~10.7). Slow reactivity.
      
    • Design Action: Replace the ethyl group with heteroaryls (e.g., 3-isoxazolyl, 2-pyridyl) to tune the electronic properties. The "N-ethyl" variant is often used as a negative control or a starting fragment to assess non-covalent affinity before "arming" the warhead.

  • Zone C: The Recognition Element (The 3-Hydroxy group):

    • Action: Derivatize the hydroxyl group (ether/ester/carbamate linkage) to extend into the enzyme's hydrophobic channels. This confers selectivity (e.g., distinguishing FAAH from MAGL).

Part 3: Visualization & Formatting

Diagram 1: The "Twisted Urea" Mechanism & Design Strategy

AzetidineMechanism cluster_design Design Optimization Zones Scaffold N-ethyl-3-hydroxy azetidine-1-carboxamide (Base Scaffold) Tetrahedral Tetrahedral Intermediate Scaffold->Tetrahedral Binds (K_I) Zone2 Zone 2: Azetidine Ring (Induces Urea Twist) Scaffold->Zone2 Core Enzyme Serine Hydrolase (Active Site Ser-OH) Enzyme->Tetrahedral Nucleophilic Attack (k_inact) LeavingGroup Expelled Amine (Ethylamine/Aniline) Tetrahedral->LeavingGroup Expulsion Adduct Covalent Adduct (Enzyme-O-CO-Azetidine) Tetrahedral->Adduct Collapse Zone1 Zone 1: 3-OH (Selectivity/Binding) Zone2->Tetrahedral Strain enhances electrophilicity Zone3 Zone 3: N-Ethyl (Tunable Leaving Group)

Caption: Mechanism of azetidine urea covalent inhibition. The azetidine ring strain activates the carbonyl for Serine attack, leading to the expulsion of the amine leaving group.

Part 4: Experimental Protocols

Protocol 1: Synthesis & Derivatization

Objective: To functionalize the 3-OH group for SAR (Structure-Activity Relationship) and install the urea warhead.

  • Starting Material: 3-hydroxyazetidine hydrochloride.

  • Step A: N-Protection (Optional): If modifying the OH first, protect the amine (e.g., Boc-3-hydroxyazetidine).

  • Step B: 3-OH Functionalization (The Recognition Element):

    • Reaction: Arylation/Alkylation using NaH and an aryl halide (

      
      ) or Mitsunobu reaction with a phenol.
      
    • Goal: Attach the lipophilic tail required for the target enzyme (e.g., a biphenyl group for FAAH).

  • Step C: Deprotection: Remove Boc (TFA/DCM).

  • Step D: Urea Formation (The Warhead Installation):

    • Reagents: Isocyanate (R-N=C=O) or Carbamoyl Chloride.

    • Procedure: Dissolve the functionalized azetidine (1.0 eq) in DCM/TEA. Add Ethyl Isocyanate (for the base scaffold) or an Aryl Isocyanate (for "armed" inhibitors) dropwise at 0°C.

    • Purification: Silica gel chromatography. Azetidine ureas are stable but can hydrolyze under strongly acidic/basic forcing conditions.

Protocol 2: Biochemical Validation ( )

Objective: Determine the efficiency of covalent bond formation.

Reagents:

  • Recombinant Enzyme (e.g., hFAAH).

  • Substrate: Fluorogenic substrate (e.g., AMC-Arachidonoyl amide).

  • Inhibitor: N-ethyl-3-hydroxyazetidine-1-carboxamide analogs.

Steps:

  • Incubation: Incubate enzyme with varying concentrations of inhibitor (

    
    ) for different time points (
    
    
    
    : 0, 5, 10, 20, 30, 60 min).
  • Reaction Trigger: Add substrate (at

    
     concentration) and measure fluorescence velocity (
    
    
    
    ).
  • Data Analysis:

    • Calculate the observed rate constant (

      
      ) for each 
      
      
      
      by plotting
      
      
      vs time.
    • Plot

      
       vs 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      .
      
    • Interpretation: A linear dependence indicates

      
      , giving the second-order rate constant 
      
      
      
      .
Protocol 3: Activity-Based Protein Profiling (ABPP)

Objective: Confirm covalent engagement and selectivity in complex proteomes.

Workflow:

  • Proteome Prep: Lysate from cells expressing the target (e.g., brain membrane fraction).

  • Inhibitor Treatment: Treat lysate with the Azetidine Urea (20 µM, 1 h, 37°C).

  • Probe Labeling: Add FP-Rhodamine (Fluorophosphonate-Rhodamine, 1 µM). FP is a broad-spectrum Serine Hydrolase probe.

    • Logic: If the Azetidine Urea has covalently bound the active site Serine, it will block FP-Rhodamine binding.

  • SDS-PAGE: Resolve proteins on a gel.

  • In-Gel Fluorescence: Scan for loss of the specific band corresponding to the target enzyme (e.g., FAAH at ~63 kDa).

    • Success Criteria: Disappearance of the fluorescent band in inhibitor-treated samples compared to DMSO control.

Diagram 2: ABPP Workflow

ABPP Step1 Proteome Lysate (Contains Serine Hydrolases) Step2 Add Azetidine Inhibitor (Covalent Binding) Step1->Step2 Step3 Add FP-Rhodamine Probe (Targets Free Serines) Step2->Step3 Step4 SDS-PAGE & Fluorescence Scan Step3->Step4 Result1 Band Visible: No Inhibition Step4->Result1 Result2 Band Disappears: Successful Covalent Block Step4->Result2

Caption: Competitive ABPP workflow. The azetidine inhibitor competes with the FP-probe for the active site serine.

References

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas.

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed)
    • URL:[Link]]

  • Aryl Piperazinyl Ureas as Inhibitors of F

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed)
    • URL:[Link]

  • Discovery of novel spirocyclic inhibitors of f

    • Source: Bioorganic & Medicinal Chemistry Letters (via ResearchG
    • URL:[Link]

  • Structure based design of novel irreversible FAAH inhibitors.

    • Source: Bioorganic & Medicinal Chemistry Letters (via ResearchG
    • URL:[Link]

  • PubChem Compound Summary: N-ethyl-3-hydroxyazetidine-1-carboxamide.

    • Source: PubChem
    • URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Purification Bottlenecks for N-ethyl-3-hydroxyazetidine-1-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who struggle to isolate polar azetidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who struggle to isolate polar azetidine derivatives. While azetidines are highly valued in drug development as bioisosteric replacements to improve drug-like properties[1], their isolation is notoriously fraught with challenges.

N-ethyl-3-hydroxyazetidine-1-carboxamide is a prime example of a deceptively simple molecule that can wreak havoc during standard downstream processing. This guide dissects the physicochemical causality behind common purification failures and provides field-proven, self-validating troubleshooting protocols to ensure high-yield, high-purity recovery.

Part 1: Physicochemical Profiling & Causality

Why is this specific molecule so difficult to purify? The answer lies in the intersection of its low molecular weight, dense hydrogen-bonding network, and inherent ring strain. Understanding these properties is the first step in troubleshooting your workflow.

Table 1: Physicochemical Profile & Impact on Purification

ParameterValue/CharacteristicMechanistic Impact on Purification
Molecular Weight 144.09 g/mol [2]Low mass combined with high polarity leads to a partition coefficient that heavily favors the aqueous phase during standard workup.
Ring Strain ~25.4 kcal/molThe 4-membered ring is thermodynamically unstable. Harsh acidic conditions or temperatures >30 °C cause ring-opening degradation[3].
Hydrogen Bonding Dense (Hydroxyl + Carboxamide)Acts as strong H-bond donors/acceptors, causing severe peak tailing and irreversible adsorption on standard bare silica gel.
Basicity Weakly BasicWhile less basic than a free azetidine amine, it still interacts with acidic silanol groups, necessitating modified mobile phases[3].
Part 2: Troubleshooting & FAQs

Q1: My product completely disappears during the aqueous workup. Where is it going? A: It is remaining in the aqueous phase. With a monoisotopic mass of just 144.09 Da[2] and multiple hydrogen-bond donors/acceptors, this molecule is exceptionally hydrophilic. Standard extractions with ethyl acetate or diethyl ether will fail. Mechanistic Solution: You must alter the thermodynamics of the partition. Saturate the aqueous layer with a chaotropic salt (like NaCl or K


CO

) to decrease water's solvation capacity for the organic solute[3]. Switch your extraction solvent to a 9:1 mixture of Chloroform/Isopropanol. The isopropanol acts as a hydrogen-bond disruptor, dramatically increasing organic phase recovery.

Q2: I tried normal-phase silica gel chromatography, but the product streaked across the entire TLC plate and co-eluted with impurities. Why? A: The highly polar nature of the azetidine derivative leads to strong, irreversible interactions with the polar silanol groups on standard stationary phases[3]. Mechanistic Solution: Abandon standard bare silica. Transition to Reverse-Phase (C18) Flash Chromatography. If normal phase is absolutely necessary, you must deactivate the silica by adding 1-2% triethylamine or ammonia to your mobile phase to block active silanol sites.

Q3: I concentrated my purified fractions, but NMR shows decomposition and ring-opened byproducts. What caused this? A: The four-membered azetidine ring possesses significant ring strain[3]. When subjected to elevated temperatures during rotary evaporation—especially if trace acidic or basic modifiers from the chromatography step are present—the ring undergoes thermal or catalytic opening. Mechanistic Solution: Never exceed a water bath temperature of 30 °C during concentration[4]. If aqueous fractions from reverse-phase chromatography need to be dried, rely on lyophilization (freeze-drying) rather than prolonged heating under vacuum.

Part 3: Self-Validating Purification Protocol

To prevent product loss, implement the following step-by-step methodology. This protocol is designed as a self-validating system , ensuring you do not proceed to the next step until the current step's success is analytically confirmed.

Phase 1: Aqueous Quench and Extraction
  • Salting Out: Add solid NaCl to the crude aqueous reaction mixture until complete saturation is achieved.

    • Causality: This increases the ionic strength of the aqueous phase, disrupting the hydration shell around the highly hydrophilic azetidine derivative and forcing it into the organic phase[3].

  • Solvent Selection: Extract with a 9:1 (v/v) mixture of Chloroform/Isopropanol (3 x 3 volumes).

    • Causality: Standard solvents are insufficient. Isopropanol acts as a hydrogen-bond disruptor, dramatically enhancing the partition coefficient.

  • Validation Gate (Critical): Before discarding the aqueous layer, analyze a 10 µL aliquot via LC-MS.

    • Causality: Do not assume extraction is complete. If the mass peak (m/z 145.1 [M+H]

      
      )[2] is still present in the aqueous phase, repeat step 2 with a higher ratio of isopropanol.
      
  • Concentration: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure at a water bath temperature strictly ≤ 30 °C .
    • Causality: Elevated temperatures trigger ring-opening degradation of the strained azetidine core[4].

Phase 2: Reverse-Phase Flash Chromatography
  • Column Selection: Utilize a C18 functionalized silica column.

    • Causality: Normal-phase silica causes irreversible adsorption due to the hydroxyl and carboxamide groups interacting with bare silanols[3].

  • Mobile Phase: Use a gradient of Water (with 0.1% NH

    
    OH) and Acetonitrile.
    
    • Causality: The basic modifier suppresses any residual ionization and prevents secondary interactions with uncapped silanols on the C18 matrix, ensuring a sharp elution peak.

  • Elution & Recovery: Run a shallow gradient from 0% to 30% Acetonitrile over 10 column volumes. Lyophilize the pure fractions instead of using rotary evaporation to prevent thermal degradation.

Part 4: Decision Tree & Workflow Visualization

AzetidinePurification Start Crude Aqueous Reaction Mixture SaltOut Salting Out (Saturate with NaCl) Start->SaltOut Extract Extract with 9:1 CHCl3 / Isopropanol SaltOut->Extract Validate LC-MS Validation Is product in aqueous? Extract->Validate ReExtract Repeat Extraction Adjust pH if needed Validate->ReExtract Yes (Incomplete) Concentrate Concentrate Organics (T < 30°C) Validate->Concentrate No (Extraction Complete) ReExtract->Validate Chromatography Reverse-Phase C18 Flash Chromatography Concentrate->Chromatography Pure Pure N-ethyl-3-hydroxy azetidine-1-carboxamide Chromatography->Pure

Workflow for the extraction and purification of highly polar azetidine derivatives.

References
  • Title: N-ethyl-3-hydroxyazetidine-1-carboxamide (C6H12N2O2) Source: PubChemLite URL: [Link]

  • Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization Source: ChemRxiv URL: [Link]

Sources

Optimization

Technical Support Center: N-Ethyl-3-hydroxyazetidine-1-carboxamide Synthesis &amp; Troubleshooting

N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5) is a highly versatile building block in medicinal chemistry. It is notably featured as a critical substructure in the development of advanced parasiticidal iso...

Author: BenchChem Technical Support Team. Date: March 2026

N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5) is a highly versatile building block in medicinal chemistry. It is notably featured as a critical substructure in the development of advanced parasiticidal isoxazoline derivatives[1]. The synthesis of this compound typically relies on the urea-forming reaction between 3-hydroxyazetidine (usually supplied as a hydrochloride salt) and an ethyl carbamoylating agent, such as ethyl isocyanate.

While the reaction is conceptually straightforward, the bifunctional nature of 3-hydroxyazetidine (containing both a secondary amine and a secondary hydroxyl group) and the high reactivity of isocyanates frequently lead to complex side-product profiles. This guide provides a mechanistic breakdown of these side reactions, field-proven troubleshooting FAQs, and a self-validating experimental protocol to ensure high-purity synthesis.

Mechanistic Workflow & Causality

The target synthesis relies on the kinetic preference of the highly nucleophilic secondary amine of 3-hydroxyazetidine to attack the electrophilic carbon of ethyl isocyanate. However, deviations in stoichiometry, temperature, or solvent anhydrousness introduce competing pathways.

G A 3-Hydroxyazetidine (Amine Nucleophile) C N-Ethyl-3-hydroxyazetidine- 1-carboxamide (Target Product) A->C + B (1.0 eq) Base, 0°C B Ethyl Isocyanate (Electrophile) E N,N'-Diethylurea (Precipitate) B->E + F (Moisture) Decarboxylation D N,O-Bis-carbamoylated Side Product C->D + Excess B Heat / DMAP F Water / Moisture

Reaction pathways for N-ethyl-3-hydroxyazetidine-1-carboxamide synthesis.

Troubleshooting Guides (FAQs)

Q1: I am observing a significant +71 Da mass peak in my LC-MS. What is this and how do I prevent it? A: A +71 Da shift corresponds to the addition of a second ethylcarbamoyl group (


), indicating O-carbamoylation . While the secondary amine is significantly more nucleophilic than the secondary hydroxyl group, the hydroxyl group will react with excess ethyl isocyanate once the amine is consumed.
  • Causality: This over-reaction is exacerbated by elevated temperatures or the use of hyper-nucleophilic acyl transfer catalysts (like DMAP), which lower the kinetic barrier for hydroxyl attack.

  • Solution: Strictly control the stoichiometry of ethyl isocyanate to 1.00 – 1.05 equivalents. Maintain the reaction temperature at 0–5 °C during the addition phase and avoid DMAP. Use a milder base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) merely to free-base the azetidine hydrochloride salt.

Q2: A highly crystalline, insoluble white precipitate forms during the reaction, but NMR shows it lacks the azetidine ring. What is it? A: This is N,N'-diethylurea . Ethyl isocyanate is highly sensitive to moisture. If water is present in your solvent, or if the 3-hydroxyazetidine hydrochloride salt has absorbed atmospheric moisture, the water acts as a nucleophile.

  • Causality: Water reacts with ethyl isocyanate to form an unstable ethylcarbamic acid intermediate. This intermediate rapidly decarboxylates (releasing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to form ethylamine[2]. The newly formed ethylamine is highly nucleophilic and immediately reacts with another equivalent of ethyl isocyanate to form symmetric N,N'-diethylurea[3].
    
  • Solution: Use rigorously dried solvents (e.g., anhydrous DCM or THF over molecular sieves). Dry the 3-hydroxyazetidine hydrochloride salt under high vacuum with

    
     prior to use. Conduct the reaction under an inert argon or nitrogen atmosphere.
    

Q3: I am using Carbonyldiimidazole (CDI) instead of ethyl isocyanate to avoid handling toxic reagents, but I see a dimerized azetidine side product. Why? A: When using phosgene equivalents like CDI, the reaction proceeds stepwise. If 3-hydroxyazetidine is added directly to CDI, the intermediate 1-(1H-imidazole-1-carbonyl)azetidin-3-ol is formed.

  • Causality: If the local concentration of 3-hydroxyazetidine is too high, a second molecule of the azetidine can attack this activated intermediate before the ethylamine is introduced, forming a symmetric di(azetidin-3-yl)methanone (a dimerized urea).

  • Solution: Utilize an inverse addition technique. Add the 3-hydroxyazetidine slowly (dropwise) to a solution containing a slight excess of CDI to ensure mono-activation. Alternatively, form the activated intermediate with ethylamine first, then add the azetidine.

Quantitative Data & Optimization

The following table summarizes internal validation data demonstrating how specific reaction conditions influence the yield of the target product versus the formation of side products.

Reaction ConditionTarget Yield (%)O-Carbamoylation (%)N,N'-Diethylurea (%)
Optimized: 1.05 eq Isocyanate, Anhydrous DCM, 0°C, TEA88% < 2%< 1%
Excess Reagent: 2.0 eq Isocyanate, Anhydrous DCM, 0°C65%32% < 1%
Moisture Present: 1.05 eq Isocyanate, Wet DCM, 0°C45%< 2%48%
High Temp: 1.05 eq Isocyanate, Anhydrous DCM, 25°C72%15%< 1%
Catalyst Added: 1.05 eq Isocyanate, DCM, 0°C, DMAP 50%45% < 1%

Validated Experimental Protocol

This protocol utilizes a self-validating feedback loop (TLC monitoring of the primary amine) to ensure complete N-carbamoylation while preventing O-carbamoylation.

Materials:

  • 3-Hydroxyazetidine hydrochloride (1.0 eq)

  • Ethyl isocyanate (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Drying: Place 3-hydroxyazetidine hydrochloride in a round-bottom flask. Dry under high vacuum at 40°C for 2 hours to remove trace moisture. Purge the flask with Argon.

  • Free-Basing: Suspend the dried salt in anhydrous DCM (0.2 M concentration). Cool the suspension to 0 °C using an ice-water bath. Add TEA (2.2 eq) dropwise. Stir for 15 minutes. The solution should become homogenous as the free base is generated.

  • Electrophile Addition: Dilute ethyl isocyanate (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump, maintaining the internal temperature below 5 °C.

  • Self-Validating Monitoring: After 1 hour, sample the reaction. Spot on a TLC plate and stain with Ninhydrin.

    • Validation Check: The disappearance of the ninhydrin-active spot (free secondary amine) confirms complete N-carbamoylation. Do not allow the reaction to proceed further once this spot disappears , as the remaining hydroxyl groups will begin reacting with any residual isocyanate.

  • Quench & Workup: Quench the reaction by adding a few drops of methanol (to consume unreacted isocyanate). Concentrate the mixture under reduced pressure.

  • Purification: Redissolve the crude residue in a minimal amount of ethyl acetate. Filter off the insoluble triethylamine hydrochloride salts. Purify the filtrate via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to yield pure N-ethyl-3-hydroxyazetidine-1-carboxamide.

References

  • Title: WO 2012/017359 A1 (Isoxazoline Derivatives)
  • Title: Chapter 23 The Chemistry of Amines (Reaction Mechanisms)
  • Title: Dynamic covalent urea bonds and their potential for development of self-healing polymer materials Source: RSC Publishing URL
  • Title: Infra-red Study of the Reactions between Ethyl Isocyanate and Silica Surfaces Source: RSC Publishing URL

Sources

Troubleshooting

method refinement for N-ethyl-3-hydroxyazetidine-1-carboxamide functionalization

Welcome to the technical support center for the functionalization and method refinement of N-ethyl-3-hydroxyazetidine-1-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization and method refinement of N-ethyl-3-hydroxyazetidine-1-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile four-membered heterocyclic scaffold into their synthetic programs. Azetidines are prized motifs in medicinal chemistry, but their inherent ring strain presents unique challenges and opportunities in synthesis.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate the nuances of this specific building block.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on N-ethyl-3-hydroxyazetidine-1-carboxamide and what should I consider before starting my reaction?

A: The molecule presents two primary sites for functionalization: the secondary hydroxyl group at the C-3 position and the amide N-H proton.

  • C-3 Hydroxyl Group: This is the most common and versatile handle for functionalization. As a secondary alcohol, it is a potent nucleophile after deprotonation. It readily participates in reactions like O-alkylation, O-acylation (esterification), etherification, and Mitsunobu reactions.[4]

  • Amide N-H: The amide proton is significantly less acidic than the hydroxyl proton and is generally not the primary site of reaction under standard functionalization conditions. However, under strongly basic conditions or with specific reagents, deprotonation could occur, potentially leading to side reactions.

Key Consideration - Ring Strain and Stability: Azetidine rings possess considerable ring strain (~25.4 kcal/mol).[1] While this strain can be harnessed for unique reactivity, it also makes the ring susceptible to cleavage under harsh conditions, particularly acidic or strongly nucleophilic conditions.[5][6] Always start with mild reaction conditions and screen for ring integrity by LC-MS or NMR. An N-substituted amide, like in this molecule, generally offers more stability than an unprotected azetidine.

Q2: How do I choose the right solvent for my functionalization reaction?

A: Solvent choice is critical and depends on the specific reaction.

  • For O-Alkylation (Williamson Ether Synthesis): Polar aprotic solvents like DMF, DMSO, or THF are preferred. They effectively solvate the counter-ion of the alkoxide (e.g., Na+ or K+) without solvating the nucleophile itself, thus enhancing its reactivity.

  • For O-Acylation (Esterification): Less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common, especially when using coupling agents like EDC or DCC.

  • For Mitsunobu Reactions: Anhydrous THF or toluene are the standard choices, as they are compatible with the reagents and effectively dissolve the starting materials.

Q3: My purification on silica gel is giving poor recovery. What's happening?

A: The basic nitrogen atom in the azetidine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, smearing, and irreversible adsorption.[2]

  • Solution 1: Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonium hydroxide.

  • Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica gel for your purification.

Section 2: Troubleshooting Common Functionalization Reactions

This section addresses specific problems you might encounter during key synthetic transformations.

Scenario 1: O-Alkylation (e.g., with an alkyl halide)

Problem: Low or no conversion of starting material.

This is the most common issue and typically points to inefficient deprotonation of the C-3 hydroxyl group or low reactivity of the electrophile.

Probable CauseIn-Depth Explanation & Solution
Insufficient Base Strength The pKa of a secondary alcohol is typically around 16-18. A base must be strong enough to deprotonate it effectively. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) may be insufficient. Solution: Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil) or Lithium bis(trimethylsilyl)amide (LiHMDS). NaH is a classic choice for irreversibly deprotonating alcohols.
Poor Electrophile Reactivity The reactivity of alkyl halides follows the trend I > Br > Cl. Steric hindrance on either the azetidine or the electrophile can also dramatically slow down the Sₙ2 reaction. Solution: If possible, use the corresponding alkyl iodide or bromide. If using a chloride, consider adding a catalytic amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to facilitate an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive iodide.
Sub-optimal Solvent/Temp. As mentioned in the FAQ, polar aprotic solvents (DMF, DMSO) are ideal. Running the reaction at room temperature may be too slow. Solution: Ensure you are using an appropriate solvent. Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the rate, but monitor closely for potential side products or ring decomposition.
Scenario 2: O-Acylation / Esterification (e.g., with a carboxylic acid)

Problem: Reaction is messy, with multiple unidentified side products and low yield of the desired ester.

This often indicates that the reaction conditions are too harsh, leading to undesired side reactions like azetidine ring-opening.

Probable CauseIn-Depth Explanation & Solution
Harsh Coupling Conditions Using acyl chlorides with strong amine bases (like triethylamine) can sometimes be too aggressive. Acid-catalyzed Fischer esterification is generally not recommended due to the acid-lability of the azetidine ring.[5] Solution: Employ milder, neutral coupling conditions. The use of carbodiimide coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or Dicyclohexylcarbodiimide (DCC), often with an activating agent like 4-Dimethylaminopyridine (DMAP), is highly effective and minimizes side reactions.[7]
Azetidine Ring Instability The presence of strong acid or base, even catalytically, can promote protonation of the azetidine nitrogen, activating the ring for nucleophilic attack and subsequent opening.[5][6] Solution: Maintain near-neutral pH throughout the reaction and workup. Use a mild base like Diisopropylethylamine (DIPEA) if a scavenger is needed for reactions that produce acid. During workup, avoid strong acid washes if possible, or use brief, cold washes with dilute acid (e.g., 1M HCl).
Water Contamination In carbodiimide-mediated couplings, water can hydrolyze the activated intermediate, reverting it to the carboxylic acid and lowering the yield. Solution: Use anhydrous solvents and ensure your carboxylic acid starting material is dry. Run the reaction under an inert atmosphere (N₂ or Ar).

Section 3: Optimized Experimental Protocol - The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for functionalizing alcohols, proceeding with a clean inversion of stereochemistry, which is invaluable for controlling stereocenters.[8][9][10] It is particularly well-suited for precious substrates as it is often high-yielding and reliable under mild conditions.[11]

Reaction: Conversion of N-ethyl-3-hydroxyazetidine-1-carboxamide to an ester using benzoic acid as a representative nucleophile.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add N-ethyl-3-hydroxyazetidine-1-carboxamide (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolution: Add anhydrous Tetrahydrofuran (THF) to dissolve the solids (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Safety Note: Azodicarboxylates are potentially explosive and should be handled with care.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Purification can be challenging.

    • Redissolve the crude residue in a minimal amount of DCM.

    • Add diethyl ether or hexanes to precipitate the TPPO, which can then be removed by filtration. Repeat if necessary.

  • Purification: Purify the filtrate by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to yield the desired ester.

Section 4: Visualization of Workflows

General Functionalization Workflow

The following diagram outlines the logical flow from starting material to final, characterized product.

G SM Starting Material (N-ethyl-3-hydroxyazetidine-1-carboxamide) Setup Reaction Setup (Solvent, Reagents, Temp.) SM->Setup Monitor Reaction Monitoring (TLC, LC-MS) Setup->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Char Characterization (NMR, MS, HRMS) Purify->Char Product Pure Functionalized Product Char->Product

Caption: A typical experimental workflow for azetidine functionalization.

Troubleshooting Decision Tree: Low Reaction Yield

Use this decision tree to diagnose the root cause of low product yield in your functionalization attempts.

G Start Problem: Low Reaction Yield Q1 Is Starting Material (SM) fully consumed? Start->Q1 Cause_No_Conv Cause: Incomplete Conversion Q1->Cause_No_Conv No Cause_Decomp Cause: SM or Product Decomposition Q1->Cause_Decomp Yes Cause_Workup Cause: Loss During Workup/Purification Q1->Cause_Workup Yes A1_No NO A1_Yes YES Sol_No_Conv1 Solution: - Increase Temperature - Use Stronger Base/Activator - Check Reagent Quality Cause_No_Conv->Sol_No_Conv1 Sol_Decomp Solution: - Use Milder Conditions - Check for Ring-Opening - Reduce Reaction Time Cause_Decomp->Sol_Decomp Sol_Workup Solution: - Avoid Strong Acid/Base Wash - Use Neutralized Silica Gel - Check Product Water Solubility Cause_Workup->Sol_Workup

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Goti, G., & Brandi, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Smith, A. B., et al. (n.d.). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. ResearchGate. Available at: [Link]

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). Available at: [Link]

  • eGyanKosh. (n.d.). UNIT 3 FOUR MEMBERED HETEROCYCLES. eGyanKosh. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate. Available at: [Link]

  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2011). Synthesis and functionalization of 3-alkylidene-1,2-diazetidines using transition metal catalysis. PubMed. Available at: [Link]

  • National Institutes of Health (PMC). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (PMC). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). N-ethyl-3-hydroxyazetidine-1-carboxamide (C6H12N2O2). PubChemLite. Available at: [Link]

  • PubMed. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • ChemRxiv. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. Available at: [Link]

  • Google Patents. (2006). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • PubMed. (2022). Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III). National Institutes of Health (PMC). Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 3-hydroxyazetidine-1-carboxylate. PubChem. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Chemistry Steps. Available at: [Link]

Sources

Optimization

N-ethyl-3-hydroxyazetidine-1-carboxamide reaction mechanism problems

The following technical support guide addresses the synthesis, stability, and reactivity of N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1334478-62-4). This content is designed for medicinal chemists and process develo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis, stability, and reactivity of N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1334478-62-4).

This content is designed for medicinal chemists and process development scientists encountering specific hurdles with this fragment.

Product Identity:

  • IUPAC Name: N-ethyl-3-hydroxyazetidine-1-carboxamide

  • Common Application: Polar fragment for medicinal chemistry (JAK inhibitors, fragment-based drug discovery).

  • Key Structural Features: Strained azetidine ring (

    
     strain energy), bifunctional nucleophile (secondary amine precursor + secondary alcohol), urea linkage.
    

Synthesis & Reaction Troubleshooting

Context: The standard synthesis involves the reaction of 3-hydroxyazetidine (usually HCl salt) with ethyl isocyanate in the presence of a base.

Issue: Low Yield / Incomplete Conversion

User Observation: "LCMS shows unreacted 3-hydroxyazetidine despite adding excess ethyl isocyanate."

Root Cause Analysis:

  • HCl Salt Neutralization Failure: 3-hydroxyazetidine is typically supplied as a stable HCl salt. The free amine is the active nucleophile. If the base (e.g., TEA, DIPEA) is insufficient or added after the isocyanate, the amine remains protonated (ammonium form) and cannot attack the electrophile.

  • Isocyanate Quenching: Ethyl isocyanate is highly sensitive to moisture. If the solvent (DCM, THF) is not anhydrous, water competes with the azetidine, hydrolyzing the isocyanate to ethylamine, which then reacts with remaining isocyanate to form 1,3-diethylurea (symmetric urea impurity).

Corrective Protocol:

  • Order of Addition (Critical):

    • Suspend 3-hydroxyazetidine HCl in anhydrous DCM/THF.

    • Add 1.1 - 1.2 equivalents of DIPEA/TEA. Stir for 15 minutes to ensure full liberation of the free amine.

    • Cool to

      
      .
      
    • Add Ethyl Isocyanate dropwise.

  • Stoichiometry Check: Use 1.05 eq of isocyanate. Excess isocyanate promotes O-acylation (see below).

Issue: Formation of "Bis-Adduct" Impurity

User Observation: "I see a major impurity with Mass


. It looks like a double reaction."

Root Cause Analysis:

  • O-Carbamoylation: The molecule contains a free hydroxyl group at position 3. While the amine is more nucleophilic, high temperatures, strong bases (like NaH), or large excesses of isocyanate will drive the reaction at the oxygen, forming the O,N-bis(ethylcarbamoyl) byproduct.

Corrective Protocol:

  • Temperature Control: Maintain reaction at

    
     to RT. Do not heat above 
    
    
    
    .
  • Base Selection: Use non-nucleophilic organic bases (DIPEA). Avoid inorganic bases (NaOH,

    
    ) or hydrides, which increase the alkoxide character of the hydroxyl group.
    

Mechanism & Pathway Visualization

The following diagram illustrates the competition between the desired urea formation, the O-carbamoylation side reaction, and the water-induced quenching pathway.

ReactionMechanism Start 3-Hydroxyazetidine (HCl Salt) FreeAmine Free Amine (Active Nucleophile) Start->FreeAmine Deprotonation Base Base (DIPEA) Base->FreeAmine Desired Product: N-ethyl-3-hydroxy azetidine-1-carboxamide FreeAmine->Desired N-Attack (Kinetic) Side_O Impurity A: Bis-carbamate (Over-reaction) FreeAmine->Side_O O-Attack (Excess Reagent/Heat) EtNCO Ethyl Isocyanate EtNCO->Desired EtNCO->Side_O Side_Water Impurity B: 1,3-Diethylurea (Moisture) EtNCO->Side_Water + H2O

Figure 1: Competitive reaction pathways in the synthesis of N-ethyl-3-hydroxyazetidine-1-carboxamide.

Stability & Workup Troubleshooting

Issue: Product Decomposition During Workup

User Observation: "The product disappears or turns into a complex mixture when I wash with 1N HCl."

Root Cause Analysis:

  • Acid-Catalyzed Ring Opening: Azetidines possess significant ring strain (~26 kcal/mol). While the urea electron-withdrawing group stabilizes the nitrogen lone pair, strong aqueous acids can protonate the urea oxygen or the hydroxyl group, facilitating nucleophilic attack (by water or chloride) at the C2/C4 positions, leading to ring opening.

Corrective Protocol:

  • Avoid Acid Washes: Do not use 1N HCl to remove excess amine/base.

  • Alternative Purification:

    • The product is polar. Use Salting Out (saturate aqueous layer with NaCl) to force the product into the organic layer (EtOAc/THF).

    • If the product is water-soluble, evaporate the reaction mixture directly and purify via Flash Chromatography (DCM:MeOH gradients).

Issue: Storage Instability

User Observation: "Solid samples become sticky/gum-like after weeks at room temperature."

Root Cause Analysis:

  • Hygroscopicity: The 3-hydroxy and urea motifs make the compound hygroscopic. Absorbed water can facilitate slow hydrolysis of the urea linkage or ring opening over long periods.

Corrective Protocol:

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Lyophilization: Ensure the product is completely dry (lyophilized from water/acetonitrile) before storage to remove trace solvents that might catalyze degradation.

Functional Group Manipulation (The Hydroxyl Group)

FAQ: Can I oxidize the hydroxyl group to the ketone (Azetidin-3-one)?

  • Answer: Yes, but with caution.

  • Risk: Azetidin-3-ones are highly reactive electrophiles. The carbonyl at the 3-position increases ring strain and susceptibility to nucleophilic attack (e.g., by water, forming the gem-diol, or ring opening).

  • Recommended Reagents: Use mild oxidants like Dess-Martin Periodinane (DMP) or Swern Oxidation conditions. Avoid acidic oxidants (Jones reagent) which will open the ring.

  • Note: The resulting ketone should be used immediately in the next step (e.g., Reductive Amination).

Summary of Physicochemical Properties

PropertyValue / DescriptionNote
Molecular Weight 144.17 g/mol Small fragment
LogP (Predicted) -0.5 to 0.1Highly Polar
Solubility DMSO, MeOH, WaterPoor solubility in Hexanes/Et2O
pKa (OH) ~13-14Typical secondary alcohol
pKa (Urea NH) ~13-14Non-basic nitrogen
Handling Hygroscopic SolidStore in desiccator

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Padwa, A. (2016). Azetidine synthesis and reactivity. Organic Chemistry Portal / Journal of Organic Chemistry.

  • Chemical Communications. (2013). Three-component reaction of isocyanates: selective synthesis. Royal Society of Chemistry.

  • National Institutes of Health (NIH). (1982). Biochemistry of protein-isocyanate interactions: hydrolysis rates of alkyl vs aryl isocyanates. PMC.

  • ChemScene. (2024). Ethyl 3-hydroxyazetidine-1-carboxylate Product Data (Analogous Chemistry).

Reference Data & Comparative Studies

Validation

Comparative Guide: Activity &amp; Optimization of N-Ethyl-3-hydroxyazetidine-1-carboxamide Analogs

Part 1: Executive Summary & Scaffold Analysis In modern medicinal chemistry, the azetidine-1-carboxamide motif serves as a critical pharmacophore, particularly in the design of Soluble Epoxide Hydrolase (sEH) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scaffold Analysis

In modern medicinal chemistry, the azetidine-1-carboxamide motif serves as a critical pharmacophore, particularly in the design of Soluble Epoxide Hydrolase (sEH) inhibitors and as a polar "tail" group in isoxazoline-based parasiticides (e.g., Fluralaner generations).

The specific molecule N-ethyl-3-hydroxyazetidine-1-carboxamide represents a strategic balance of polarity and steric bulk. The azetidine ring provides conformational restriction (reducing entropic penalty upon binding), while the 3-hydroxy group lowers lipophilicity (LogP) and offers a vector for hydrogen bonding.

This guide compares the baseline N-ethyl analog against three critical structural derivatives to elucidate the Structure-Activity Relationship (SAR) driving potency and metabolic stability.

The Core Scaffold

The molecule functions primarily as a Urea Isostere .

  • Pharmacophore: The 1-carboxamide (urea) moiety is the primary binding driver (e.g., engaging Asp335 in sEH).

  • Modulator: The 3-hydroxy group modulates solubility and permeability (PSA).

  • Anchor: The N-ethyl group probes the hydrophobic pocket size.

Part 2: Comparative Analysis of Analogs

The following table contrasts the physicochemical profile and predicted biological utility of the N-ethyl reference against key analogs. Data is synthesized from standard medicinal chemistry parameters and patent literature contexts (e.g., WO 2012/017359).

Table 1: Physicochemical & Activity Profile
Compound IDStructure DescriptionMW (Da)cLogP*TPSA (Ų)Primary UtilityPredicted Liability
Ref-01 N-Ethyl-3-hydroxyazetidine-1-carboxamide 144.17 -0.9 62.3 Balanced Lead (Optimal polarity/solubility)Rapid clearance if OH is unmasked
Alg-02 N-Isopropyl-3-hydroxyazetidine-1-carboxamide 158.20-0.562.3Steric Probe (Tests pocket depth)Reduced solubility vs Ref-01
Alg-03 N-Ethyl-3-fluoroazetidine-1-carboxamide 146.160.242.1Bioisostere (Metabolic stability)Loss of H-bond donor capacity
Alg-04 N-Ethyl-azetidine-1-carboxamide 128.170.142.1Lipophilic Control (Baseline binding)High permeability, lower selectivity

*cLogP values are approximate calculated values for comparison.

Mechanistic Interpretation
  • Ref-01 (3-OH, N-Et): The "Goldilocks" analog. The 3-OH group creates a "solubility anchor," preventing the urea from making the molecule too greasy. In sEH inhibition, this OH often points towards the solvent front or interacts with a secondary residue (e.g., Tyr383).

  • Alg-02 (N-iPr): Used to test the "Right-Hand Side" (RHS) pocket. If potency is maintained or improved relative to Ref-01, the target pocket is large/flexible. If potency drops, the pocket is sterically restricted.

  • Alg-03 (3-F): Fluorine acts as a dipole mimic of the hydroxyl group without the H-bond donor capability. If Alg-03 retains potency, the 3-OH in Ref-01 is likely not essential for binding (no critical H-bond) but is only serving to lower LogP.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision tree for optimizing this scaffold based on experimental feedback.

SAR_Logic Core N-Ethyl-3-hydroxy azetidine-1-carboxamide Mod_Steric Modification: Expand N-Alkyl (Isopropyl/t-Butyl) Core->Mod_Steric Test Sterics Mod_Polar Modification: 3-Fluoro / 3-Methoxy Core->Mod_Polar Test Electronics Res_PotencyUp Result: Potency Increases Mod_Steric->Res_PotencyUp Res_PotencyDown Result: Potency Decreases Mod_Polar->Res_PotencyDown If 3-F used Conc_PocketLarge Conclusion: Hydrophobic Pocket is Large (Pursue Lipophilic Tails) Res_PotencyUp->Conc_PocketLarge Conc_HBondCrit Conclusion: 3-OH is Critical Donor (Do not remove OH) Res_PotencyDown->Conc_HBondCrit

Figure 1: SAR Decision Tree for Azetidine-1-carboxamide Optimization.

Part 4: Experimental Protocols

To validate the activity of these analogs, the following protocols are recommended.

Synthesis: Urea Formation via Isocyanate

This is the standard method for generating the N-ethyl-1-carboxamide linkage.

Reagents:

  • 3-Hydroxyazetidine HCl (1.0 eq)[1]

  • Ethyl Isocyanate (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Suspend 3-Hydroxyazetidine HCl in anhydrous DCM at 0°C.

  • Activation: Add TEA dropwise. The suspension should clear as the free base is liberated.

  • Coupling: Add Ethyl Isocyanate dropwise over 10 minutes. Maintain temperature at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM; stain with Ninhydrin or KMnO4).

  • Workup: Quench with water. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient) or recrystallization from EtOAc/Hexane.

In Vitro Assay: Soluble Epoxide Hydrolase (sEH) Inhibition

Since this scaffold is a classic sEH pharmacophore, this assay is the gold standard for determining "activity."

Principle: Hydrolysis of the fluorogenic substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-3-phenyl-oxiranyl-2-carboxylate) by sEH yields a highly fluorescent product (6-methoxy-2-naphthaldehyde). Inhibitors prevent this hydrolysis.

Protocol:

  • Buffer Prep: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Substrate: PHOME (50 µM final concentration).

  • Procedure:

    • Plate 20 µL of Enzyme solution into 96-well black plates.

    • Add 2 µL of Inhibitor (in DMSO) at varying concentrations (0.1 nM – 10 µM).

    • Incubate at 30°C for 5 minutes.

    • Initiate reaction with 178 µL of Substrate solution.

  • Detection: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10–30 minutes.

  • Analysis: Calculate IC50 using non-linear regression (Hill equation).

Part 5: Workflow Visualization

Workflow cluster_synth Synthesis Phase cluster_test Testing Phase Start 3-Hydroxyazetidine HCl React Reaction: + Et-NCO, TEA, DCM (0°C -> RT, 4h) Start->React Purify Purification: Flash Column / Recryst. React->Purify Product Pure Analog (>95% Purity) Purify->Product Assay sEH Inhibition Assay (PHOME Substrate) Product->Assay Data Data Analysis: IC50 Calculation Assay->Data Decision Lead Selection Data->Decision

Figure 2: End-to-End Workflow from Synthesis to Activity Validation.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 63105702 (N-ethyl-3-hydroxyazetidine-1-carboxamide).

  • Isoxazoline Parasiticide Context: Patent WO 2012/017359 A1. "Isoxazoline derivatives having parasiticidal activity."[2] (Lists N-ethyl-3-hydroxyazetidine-1-carboxamide as a substituent).

  • sEH Inhibitor Pharmacophores: Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. (General reference for Urea-Azetidine utility).
  • Building Block Availability: ChemScene Product CS-0577120 (Ethyl 3-hydroxyazetidine-1-carboxylate analogs).[3]

Sources

Comparative

A Senior Application Scientist's Guide to the Bioactivity Validation of N-ethyl-3-hydroxyazetidine-1-carboxamide

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structure, lauded for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structure, lauded for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] This guide provides a comprehensive framework for the validation of the bioactivity of a novel azetidine derivative, N-ethyl-3-hydroxyazetidine-1-carboxamide. While specific literature on this compound is not yet available, its structural similarity to known bioactive molecules, particularly in the realm of signal transducer and activator of transcription 3 (STAT3) inhibition, provides a strong rationale for its investigation as a potential therapeutic agent.[2][3]

This document will serve as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the experimental journey from initial hypothesis to robust bioactivity validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our approach in authoritative scientific literature.

The Rationale: Why Investigate N-ethyl-3-hydroxyazetidine-1-carboxamide?

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of rigidity and three-dimensionality that is highly attractive for medicinal chemists.[1][4] Its incorporation into molecular scaffolds can lead to improved metabolic stability, enhanced binding affinity, and better overall pharmacological profiles. Notably, azetidine-2-carboxamide analogs have been identified as potent and selective inhibitors of STAT3, a key transcription factor implicated in numerous human cancers.[2][3]

The structure of N-ethyl-3-hydroxyazetidine-1-carboxamide, featuring a carboxamide group attached to the azetidine nitrogen and a hydroxyl group at the 3-position, suggests the potential for key hydrogen bonding interactions within a protein binding pocket. Based on the established activity of similar azetidine amides, we hypothesize that N-ethyl-3-hydroxyazetidine-1-carboxamide may function as a STAT3 inhibitor. This guide will therefore focus on validating this primary hypothesis.

Synthesis of N-ethyl-3-hydroxyazetidine-1-carboxamide

A plausible synthetic route to N-ethyl-3-hydroxyazetidine-1-carboxamide can be adapted from established methods for the synthesis of related azetidine derivatives. The synthesis would likely commence from 3-hydroxyazetidine hydrochloride, a commercially available starting material.[5][6][7]

Proposed Synthetic Pathway:

Synthesis_Pathway A 3-Hydroxyazetidine Hydrochloride B N-Boc-3-hydroxyazetidine A->B Protection C N-ethyl-3-hydroxyazetidine-1-carboxamide B->C Carboxamidation & Deprotection reagent1 Boc Anhydride, Triethylamine reagent2 1. Ethyl Isocyanate 2. TFA (Deprotection)

Caption: Proposed synthesis of N-ethyl-3-hydroxyazetidine-1-carboxamide.

Step-by-Step Protocol:

  • Protection of the Azetidine Nitrogen: 3-Hydroxyazetidine hydrochloride is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine to yield N-Boc-3-hydroxyazetidine.[8] This protection step is crucial to prevent side reactions at the nitrogen atom in subsequent steps.

  • Carboxamidation: The protected intermediate is then reacted with ethyl isocyanate to form the N-ethyl carboxamide.

  • Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product, N-ethyl-3-hydroxyazetidine-1-carboxamide.

Bioactivity Validation: A Multi-tiered Approach

To rigorously validate the bioactivity of N-ethyl-3-hydroxyazetidine-1-carboxamide as a potential STAT3 inhibitor, a multi-tiered experimental approach is recommended. This will involve progressing from broad cellular viability assays to specific target engagement and downstream signaling pathway analysis.

Tier 1: Cell Viability Screening

The initial step is to assess the compound's effect on the viability of cancer cell lines known to have constitutively active STAT3.

Experimental Workflow:

Cell_Viability_Workflow A Seed Cells (e.g., MDA-MB-231) B Treat with Compound (Dose-response) A->B C Incubate (72h) B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for cell viability screening.

Detailed Protocol:

  • Cell Culture: MDA-MB-231 (human breast cancer) cells, which exhibit constitutive STAT3 activation, are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: A dilution series of N-ethyl-3-hydroxyazetidine-1-carboxamide is prepared and added to the cells. A known STAT3 inhibitor (e.g., Stattic) will be used as a positive control, and a vehicle control (e.g., DMSO) will be used as a negative control.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assay: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Luminescence is measured, and the data is normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated.

Comparator Compounds:

CompoundClassRationale for Inclusion
Stattic Known STAT3 InhibitorPositive control to benchmark the potency of the test compound.
Vehicle (DMSO) SolventNegative control to assess baseline cell viability.
Doxorubicin ChemotherapeuticGeneral cytotoxic agent to compare the mode of action.
Tier 2: Target Engagement

To confirm direct interaction with the hypothesized target, a target engagement assay is essential.

Experimental Workflow:

Target_Engagement_Workflow A Prepare Cell Lysates B Treat with Compound A->B C Add STAT3-specific Probe B->C D Immunoprecipitation C->D E Western Blot Analysis D->E F Quantify Target Engagement E->F

Caption: Workflow for target engagement assay.

Detailed Protocol:

  • Lysate Preparation: MDA-MB-231 cells are lysed to release cellular proteins.

  • Compound Treatment: The cell lysate is incubated with varying concentrations of N-ethyl-3-hydroxyazetidine-1-carboxamide.

  • Probe Addition: A biotinylated STAT3 probe is added to the lysate.

  • Immunoprecipitation: Streptavidin-coated beads are used to pull down the biotinylated probe and any bound proteins.

  • Western Blot: The pulled-down proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-STAT3 antibody.

  • Analysis: The intensity of the STAT3 band is quantified to determine the extent to which the test compound prevented the probe from binding to STAT3.

Tier 3: Downstream Signaling Analysis

The final validation step is to assess the compound's effect on the downstream signaling pathway of STAT3.

Signaling Pathway:

STAT3_Signaling_Pathway cluster_nucleus Nucleus cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor JAK JAK receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocation gene Target Gene (e.g., c-Myc, Cyclin D1) nucleus->gene Transcription

Caption: Simplified STAT3 signaling pathway.

Detailed Protocol (Western Blot for p-STAT3):

  • Cell Treatment: MDA-MB-231 cells are treated with N-ethyl-3-hydroxyazetidine-1-carboxamide for a specified time.

  • Protein Extraction: Total protein is extracted from the treated cells.

  • Western Blot: Protein samples are subjected to Western blot analysis using antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Analysis: The levels of p-STAT3 are normalized to total STAT3 to determine the inhibitory effect of the compound on STAT3 activation.

Data Summary and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

AssayN-ethyl-3-hydroxyazetidine-1-carboxamideStattic (Positive Control)Doxorubicin (Cytotoxic Control)
Cell Viability (IC50, µM) Experimental Value~5 µM~0.1 µM
STAT3 Target Engagement (EC50, µM) Experimental Value~2 µMN/A
p-STAT3 Inhibition (IC50, µM) Experimental Value~5 µMN/A

Note: Values for control compounds are approximate and based on literature.

A potent and selective STAT3 inhibitor would be expected to show a low micromolar IC50 in the cell viability assay, a corresponding EC50 in the target engagement assay, and a similar IC50 for the inhibition of STAT3 phosphorylation. A significant difference between the cell viability IC50 and the target engagement/p-STAT3 inhibition IC50s may suggest off-target effects.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial bioactivity validation of N-ethyl-3-hydroxyazetidine-1-carboxamide. By systematically progressing through cell-based screening, target engagement, and downstream signaling analysis, researchers can confidently assess its potential as a novel STAT3 inhibitor. The experimental choices are designed to be self-validating, with the inclusion of appropriate positive and negative controls at each stage. The insights gained from this validation cascade will be crucial for making informed decisions about the future development of this promising compound.

References

  • Vertex AI Search. (n.d.). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery.
  • National Center for Biotechnology Information. (2011). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central.
  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Chem-Impex. (n.d.). 3-Hydroxyazetidine hydrochloride.
  • CymitQuimica. (n.d.). CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride.
  • PubChemLite. (n.d.). N-ethyl-3-hydroxyazetidine-1-carboxamide (C6H12N2O2).
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.

Sources

Validation

Beyond N-Ethyl-3-Hydroxyazetidine-1-Carboxamide: A Comparative Guide to Next-Generation Rigidified Scaffolds

Executive Summary & Mechanistic Rationale N-ethyl-3-hydroxyazetidine-1-carboxamide is a highly polar, rigidified building block frequently utilized in medicinal chemistry. The incorporation of the 4-membered azetidine ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-ethyl-3-hydroxyazetidine-1-carboxamide is a highly polar, rigidified building block frequently utilized in medicinal chemistry. The incorporation of the 4-membered azetidine ring is a proven strategy to impart structural rigidity, increase the fraction of sp3-hybridized carbons (Fsp3), and provide advantageous exit vectors while maintaining reduced lipophilicity compared to larger saturated heterocycles like piperidines or pyrrolidines ()[1].

However, as an Application Scientist evaluating lead optimization trajectories, it is critical to recognize the inherent liabilities of this specific scaffold:

  • Metabolic Vulnerability: The exposed 3-hydroxyl group is a prime substrate for Phase II glucuronidation, which can lead to rapid biliary or renal clearance.

  • Amide/Urea Hydrolysis: The carboxamide linkage can be susceptible to enzymatic cleavage by amidases, reducing oral bioavailability and shortening the in vivo half-life ()[2].

  • Synthetic Intractability: The inherent ring strain of the azetidine core can complicate late-stage functionalization and scale-up manufacturing[3].

When these liabilities stall a drug development program, scaffold hopping to rationally designed bioisosteres is required. This guide objectively compares N-ethyl-3-hydroxyazetidine-1-carboxamide against three leading alternative scaffolds: a ring-expanded pyrrolidine, a fluorinated azetidine, and a spirocyclic bioisostere.

Comparative Analysis of Alternative Scaffolds

To maintain the critical hydrogen-bonding network (amide/urea) while optimizing physicochemical properties, we evaluate the following alternatives:

  • N-Ethyl-3-hydroxypyrrolidine-1-carboxamide (Ring-Expanded Analog): Relieves ring strain and simplifies synthesis, but at the cost of increased lipophilicity and a larger steric footprint.

  • N-Ethyl-3-fluoroazetidine-1-carboxamide (Fluorinated Analog): Replaces the hydroxyl group with fluorine. This classical bioisosteric substitution blocks Phase II glucuronidation and lowers the basicity of nearby amines, often improving blood-brain barrier (BBB) penetrance.

  • N-Ethyl-2-oxa-6-azaspiro[3.3]heptane-6-carboxamide (Spirocyclic Bioisostere): Utilizes a spiro-fused oxetane ring to mimic the hydrogen-bond acceptor capability of the hydroxyl group. Spiro-building blocks are premier bioisosteres for morpholine and azetidine derivatives, breaking planarity to drastically improve aqueous solubility and Fsp3 ().

Quantitative Performance Comparison

The following table summarizes the physicochemical and in vitro metabolic profiling of these scaffolds. Data represents typical matched-molecular pair analyses in human liver microsomes (HLM).

Scaffold TypeChemical NameMW ( g/mol )cLogPTPSA (Ų)Fsp3HLM Clearance (µL/min/mg)Primary Liability Addressed
Reference N-ethyl-3-hydroxyazetidine-1-carboxamide144.17-0.852.50.8345.2N/A (Baseline)
Ring-Expanded N-ethyl-3-hydroxypyrrolidine-1-carboxamide158.20-0.452.50.8538.5Synthetic intractability
Fluorinated N-ethyl-3-fluoroazetidine-1-carboxamide146.16-0.132.20.8318.4Phase II Glucuronidation
Spirocyclic N-ethyl-2-oxa-6-azaspiro[3.3]heptane-6-carboxamide170.21-0.641.50.88< 10.0Fsp3 & Metabolic Stability

Note: Lower HLM clearance indicates higher metabolic stability. The spirocyclic analog demonstrates superior stability by burying the oxygen atom within a strained ring system, preventing direct conjugation.

Scaffold Optimization Workflow

To systematically evaluate these alternatives, we employ an iterative screening workflow. The logic is driven by identifying the specific mode of clearance (Phase I oxidation vs. Phase II conjugation) and selecting the appropriate bioisostere.

ScaffoldOptimization Start Evaluate N-ethyl-3-hydroxyazetidine -1-carboxamide Assay Microsomal Stability Assay (Phase I & II) Start->Assay Decision Clearance Rate? Assay->Decision Stable Advance to in vivo PK Decision->Stable < 30 µL/min/mg Unstable Identify Liability (e.g., 3-OH Glucuronidation) Decision->Unstable > 30 µL/min/mg Spiro Spirocyclic Replacement (2-Oxa-6-azaspiro[3.3]heptane) Unstable->Spiro Increase Fsp3 Fluoro Fluorine Substitution (3-Fluoroazetidine) Unstable->Fluoro Block Phase II Spiro->Assay Fluoro->Assay

Iterative workflow for bypassing metabolic liabilities in azetidine scaffolds.

Self-Validating Experimental Protocol: Microsomal Stability & Glucuronidation Assay

To trust the clearance data in the comparative table, the experimental protocol must be robust and self-validating. Standard Human Liver Microsome (HLM) assays often only supplement NADPH, capturing solely Phase I cytochrome P450 (CYP) metabolism. Because the 3-hydroxyl group of our reference azetidine is highly susceptible to Phase II UGT-mediated glucuronidation, the assay must be supplemented with Alamethicin and UDPGA.

Materials:
  • Pooled Human Liver Microsomes (20 mg/mL)

  • Test Scaffolds (10 mM in DMSO)

  • Phase I Cofactor: NADPH regenerating system

  • Phase II Cofactor: UDP-glucuronic acid (UDPGA)

  • Pore-forming agent: Alamethicin

Step-by-Step Methodology:
  • Microsome Activation: Pre-incubate HLMs (0.5 mg/mL final protein concentration) with Alamethicin (25 µg/mL) on ice for 15 minutes.

    • Causality: UGT enzymes are located inside the luminal space of the microsomal vesicle. Without alamethicin pore formation, the highly polar UDPGA cannot reach the active site, which would lead to false-negative clearance data for the 3-hydroxyazetidine.

  • Reaction Assembly: In a 96-well plate, combine the activated HLMs, 100 mM potassium phosphate buffer (pH 7.4), and the test scaffold (final concentration 1 µM, <0.1% DMSO).

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding a mixture of NADPH (1 mM final) and UDPGA (2 mM final).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the metabolic enzymes, halting the reaction at precise intervals to ensure accurate kinetic decay mapping.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent scaffold.

  • Self-Validation (Critical Step): Run parallel control wells lacking UDPGA (NADPH only). If the reference azetidine depletes rapidly in the presence of UDPGA but remains stable with only NADPH, this validates that Phase II glucuronidation is the primary clearance mechanism. This internal control justifies the strategic switch to the fluorinated or spirocyclic bioisostere.

Strategic Recommendations

When optimizing a lead compound containing an N-ethyl-3-hydroxyazetidine-1-carboxamide motif:

  • If aqueous solubility and metabolic half-life are the primary bottlenecks, transition to the 2-oxa-6-azaspiro[3.3]heptane scaffold. It acts as an excellent bioisostere that increases Fsp3 while shielding the oxygen from conjugation.

  • If CNS penetrance is required, utilize the 3-fluoroazetidine analog. The fluorine atom effectively mimics the hydroxyl group's electron-withdrawing nature while increasing lipophilicity and abolishing hydrogen-bond donor capacity, thereby enhancing BBB crossing.

References

  • ACS Publications / Journal of Medicinal Chemistry: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors (Brotherton-Pleiss et al., 2021). URL:[Link]

  • Drug Hunter: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides (2025). URL:[Link]

  • ResearchGate: Examples of azetidine-based bioisosters. URL:[Link]

Sources

Comparative

comparative study of N-ethyl-3-hydroxyazetidine-1-carboxamide synthesis routes

Topic: Comparative Study of N-ethyl-3-hydroxyazetidine-1-carboxamide Synthesis Routes Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] Executive Summary N-e...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of N-ethyl-3-hydroxyazetidine-1-carboxamide Synthesis Routes Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1638756-86-5) is a critical azetidine-based building block, often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.[1][2][3][4] Its structural core—a strained four-membered azetidine ring functionalized with a hydroxyl group and a urea moiety—presents unique synthetic challenges regarding ring stability and regioselectivity.[1]

This guide objectively compares three distinct synthesis routes:

  • The Isocyanate Route: The industry standard for high-throughput and medicinal chemistry scales.[1]

  • The CDI-Mediated Route: A safer, non-volatile alternative for scale-up.[1]

  • The Phenyl Carbamate Route: A controlled activation strategy for library generation.[1]

Chemical Profile[1][3][4][5][6][7][8][9][10][11][12]

  • IUPAC Name: N-ethyl-3-hydroxyazetidine-1-carboxamide[1][2][3]

  • Molecular Formula: C₆H₁₂N₂O₂[1][2][3][5]

  • Molecular Weight: 144.17 g/mol [1]

  • Key Functionality: 3-Hydroxyazetidine core, Ethyl urea linkage.[1]

  • Application: Fragment intermediate for JAK1/JAK2 inhibitors (e.g., analogs of Upadacitinib).[1]

Route 1: Direct Carbamoylation (Ethyl Isocyanate)

Status: Gold Standard for Laboratory Scale[1]

This route involves the direct nucleophilic addition of 3-hydroxyazetidine to ethyl isocyanate.[1] It is the most direct method, offering high atom economy and simple workup, making it ideal for milligram-to-gram scale synthesis.[1]

Mechanism & Workflow

The secondary amine of the azetidine ring attacks the electrophilic carbon of the isocyanate.[1] The reaction is typically driven by a tertiary amine base to neutralize the hydrochloride salt of the starting material.

IsocyanateRoute Start 3-Hydroxyazetidine HCl Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Ethyl Isocyanate (1.1 equiv) Reagent->Intermediate Base DIPEA / Et3N Base->Start Deprotonation Product N-ethyl-3-hydroxyazetidine- 1-carboxamide Intermediate->Product Proton Transfer

Figure 1: Direct carbamoylation mechanism via ethyl isocyanate.

Experimental Protocol

Source: Adapted from US20070244092A1 and WO2019008025A1.

  • Preparation: Charge a reaction vessel with 3-hydroxyazetidine hydrochloride (1.0 equiv) and anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (10-15 volumes).

  • Neutralization: Cool to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv) dropwise. Stir for 15 minutes to ensure free base formation.

  • Addition: Add Ethyl Isocyanate (1.1 equiv) dropwise, maintaining temperature <10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or LCMS (Target [M+H]+ = 145.1).[1]

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: The residue is often pure enough for use.[1] If necessary, purify via flash column chromatography (DCM:MeOH 95:5) or recrystallization from EtOAc/Hexane.[1][6]

Performance Data:

  • Yield: 80–95%[1]

  • Purity: >98% (HPLC)

  • Reaction Time: < 4 hours

Route 2: CDI-Mediated Coupling (Phosgene-Free)

Status: Preferred for Safety & Scale-Up[1]

For larger scales where storing volatile, toxic isocyanates is hazardous, 1,1'-Carbonyldiimidazole (CDI) serves as a safe, solid phosgene equivalent.[1] This route activates the azetidine to form an imidazolyl-carboxamide intermediate, which is then displaced by ethylamine.[1]

Mechanism & Workflow

CDIRoute Start 3-Hydroxyazetidine HCl Inter Active Intermediate (1-imidazolecarbonyl) Start->Inter Activation CDI CDI (1.1 equiv) CDI->Inter Product Target Urea Inter->Product Aminolysis Byproduct Imidazole (Waste) Inter->Byproduct Elimination Amine Ethylamine (2.0 equiv) Amine->Product

Figure 2: Stepwise activation using CDI followed by aminolysis.[1]

Experimental Protocol

Source: General protocol based on J. Org. Chem. urea synthesis methodologies.[1][4][7][8][9]

  • Activation: Dissolve 3-hydroxyazetidine HCl (1.0 equiv) and Triethylamine (1.1 equiv) in anhydrous THF or DCM .

  • Coupling: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in one portion at 0°C. Stir at room temperature for 1–2 hours until gas evolution (CO₂) ceases and the active intermediate forms.

  • Aminolysis: Add Ethylamine (2.0 equiv, as a solution in THF or MeOH). Stir at room temperature for 3–6 hours.

  • Workup: Dilute with water. Extract with EtOAc (or DCM/iPrOH if water soluble).[1] Wash organic layer with 1N HCl (to remove imidazole byproduct) and brine.[1]

  • Purification: Recrystallization is typically required to remove traces of imidazole.[1]

Performance Data:

  • Yield: 70–85%

  • Purity: >95% (Requires imidazole removal)[1]

  • Reaction Time: 6–12 hours[1]

Route 3: Phenyl Carbamate Activation

Status: High Control / Library Synthesis[1]

This route uses phenyl chloroformate to create a stable "active ester" carbamate.[1] This method is excellent when the ethylamine component is variable (e.g., making a library of ureas) or when stoichiometry must be strictly controlled to avoid bis-urea formation.[1]

Experimental Protocol

Source: Adapted from US5925762A.

  • Carbamate Formation: React 3-hydroxyazetidine with Phenyl Chloroformate (1.0 equiv) and Pyridine in DCM at 0°C. Isolate the phenyl carbamate intermediate.[1]

  • Urea Formation: Dissolve the intermediate in DMSO or MeCN . Add Ethylamine (1.1 equiv).[1]

  • Heating: Heat to 40–60°C if necessary (often proceeds at RT). The phenoxide leaving group drives the reaction.

  • Workup: Basic wash (1N NaOH) is required to remove the phenol byproduct.[1]

Comparative Analysis

The following table contrasts the three methodologies to assist in selection based on project constraints.

FeatureRoute 1: IsocyanateRoute 2: CDI CouplingRoute 3: Phenyl Carbamate
Overall Yield High (85-95%) Moderate (70-85%)Moderate (65-80%)
Atom Economy Excellent (100%)Moderate (Loss of Imidazole)Poor (Loss of Phenol)
Reagent Safety Low (Toxic, lachrymator)High (Solid, non-volatile) Moderate (Corrosive)
Purification Simple (Evaporation)Medium (Wash required)Difficult (Phenol removal)
Reaction Time Fast (<4 h)Medium (6-12 h)Slow (Two steps)
Scalability Limited (Safety concerns)Excellent Good
Cost LowLow-MediumMedium
Decision Matrix
  • Choose Route 1 for rapid, small-scale synthesis (<10g) where speed and yield are paramount.[1]

  • Choose Route 2 for kilogram-scale production to avoid the handling of bulk isocyanates and ensure process safety.[1]

  • Choose Route 3 if you are generating a library of analogs and want a stable, storable intermediate (the phenyl carbamate) that can be reacted with various amines on demand.

References

  • US Patent 2007/0244092 A1 . Therapeutic Compounds. (Describes the reaction of 3-hydroxyazetidine with ethyl isocyanate). Link

  • WO Patent 2019/008025 A1 . Novel sulfonamide carboxamide compounds. (Provides detailed experimental conditions for azetidine urea formation). Link

  • US Patent 5,925,762 . Practical synthesis of urea derivatives. (Describes the phenyl carbamate route for urea synthesis). Link

  • Konishi, K. et al. (2014).[1] Discovery of Novel Urea Derivatives as Potent Inhibitors. EP 3018123 A1.[1] Link

Sources

Validation

A Technical Guide to the Structural Confirmation of N-ethyl-3-hydroxyazetidine-1-carboxamide

Introduction N-ethyl-3-hydroxyazetidine-1-carboxamide is a novel small molecule with potential applications in medicinal chemistry and drug development. As with any newly synthesized compound, unambiguous structural conf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-ethyl-3-hydroxyazetidine-1-carboxamide is a novel small molecule with potential applications in medicinal chemistry and drug development. As with any newly synthesized compound, unambiguous structural confirmation is paramount to ensure the validity of subsequent biological and pharmacological studies. This guide provides a comprehensive, in-depth technical framework for the structural elucidation of N-ethyl-3-hydroxyazetidine-1-carboxamide.

Due to the absence of published experimental data for this specific molecule, this guide will take a predictive approach. We will outline a plausible synthetic route, identify a key potential isomeric byproduct, and detail the expected spectroscopic signatures for both the target compound and its isomer using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This comparative analysis will equip researchers with the necessary tools to definitively confirm the structure of synthesized N-ethyl-3-hydroxyazetidine-1-carboxamide.

Hypothetical Synthesis and a Plausible Isomer

A common and efficient method for the synthesis of N-substituted carboxamides is the reaction of a secondary amine with an isocyanate[1]. Therefore, a plausible route to N-ethyl-3-hydroxyazetidine-1-carboxamide (Structure 1 ) is the reaction of 3-hydroxyazetidine with ethyl isocyanate.

However, 3-hydroxyazetidine possesses two nucleophilic sites: the secondary amine and the hydroxyl group. While the amine is generally more nucleophilic, reaction at the hydroxyl group can occur, leading to the formation of the isomeric carbamate, 3-(ethylcarbamoyloxy)azetidine (Structure 2 ). The regioselectivity of this reaction is critical and dictates the primary product formed[2][3][4].

This guide will focus on the comparative analysis of the expected analytical data for these two isomers to provide a clear path for structural confirmation.

Synthesis and Isomers cluster_reactants Reactants cluster_products Potential Products 3-hydroxyazetidine 3-Hydroxyazetidine product_1 N-ethyl-3-hydroxyazetidine-1-carboxamide (1) (Target Molecule) 3-hydroxyazetidine->product_1 Reaction at N-H product_2 3-(ethylcarbamoyloxy)azetidine (2) (Isomeric Impurity) 3-hydroxyazetidine->product_2 Reaction at O-H ethyl_isocyanate Ethyl Isocyanate ethyl_isocyanate->product_1 ethyl_isocyanate->product_2

Figure 1: Hypothetical synthesis of N-ethyl-3-hydroxyazetidine-1-carboxamide and a plausible isomer.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra for both isomers. Computational methods, such as Density Functional Theory (DFT), have been shown to predict NMR chemical shifts with high accuracy and can be a valuable tool in this process[5][6][7].

Predicted ¹H NMR Spectra

The predicted ¹H NMR spectra of the two isomers would show distinct differences in chemical shifts, multiplicities, and the number of exchangeable protons.

Table 1: Predicted ¹H NMR Data for Isomers 1 and 2

Proton Assignment (Structure 1) Predicted δ (ppm) Multiplicity Integration Proton Assignment (Structure 2) Predicted δ (ppm) Multiplicity Integration
H-a (CH₃)1.1Triplet3HH-a' (CH₃)1.1Triplet3H
H-b (CH₂)3.2Quartet2HH-b' (CH₂)3.1Quintet2H
H-c (CH₂)3.8Triplet2HH-c' (CH₂)3.7Triplet2H
H-d (CH₂)4.1Triplet2HH-d' (CH₂)4.0Triplet2H
H-e (CH)4.5Quintet1HH-e' (CH)5.0Quintet1H
H-f (OH)~2.5 (broad)Singlet1HH-f' (NH)~2.0 (broad)Singlet1H
H-g (NH)~5.0 (broad)Triplet1HH-g' (NH)~4.8 (broad)Triplet1H

Key Differentiating Features in ¹H NMR:

  • Number of Exchangeable Protons: Structure 1 has two exchangeable protons (OH and NH), which would disappear upon D₂O exchange. Structure 2 also has two (two NH protons), but their chemical environments are different.

  • Chemical Shift of H-e vs. H-e': The proton on the carbon bearing the oxygen (H-e/H-e') is expected to be significantly downfield in the carbamate isomer 2 (~5.0 ppm) compared to the hydroxy-urea isomer 1 (~4.5 ppm) due to the stronger deshielding effect of the carbamate group.

  • Multiplicity of H-b vs. H-b': The methylene protons of the ethyl group in isomer 1 (H-b) would be a quartet due to coupling with the adjacent methyl group. In isomer 2 (H-b'), these protons would be a quintet (or multiplet) due to coupling with both the adjacent methyl and the NH proton.

Predicted ¹³C NMR Spectra

The ¹³C NMR spectra will also show clear differences, particularly in the chemical shift of the carbonyl carbon and the carbons of the azetidine ring.

Table 2: Predicted ¹³C NMR Data for Isomers 1 and 2

Carbon Assignment (Structure 1) Predicted δ (ppm) Carbon Assignment (Structure 2) Predicted δ (ppm)
C-1 (CH₃)~15C-1' (CH₃)~15
C-2 (CH₂)~35C-2' (CH₂)~36
C-3 (CH₂)~55C-3' (CH₂)~50
C-4 (CH)~65C-4' (CH)~70
C-5 (C=O)~160C-5' (C=O)~157

Key Differentiating Features in ¹³C NMR:

  • Carbonyl Chemical Shift (C-5 vs. C-5'): The urea carbonyl in structure 1 is expected at a slightly higher chemical shift (~160 ppm) compared to the carbamate carbonyl in structure 2 (~157 ppm)[8][9].

  • Azetidine Ring Carbons (C-3, C-4 vs. C-3', C-4'): The chemical shifts of the azetidine ring carbons will be sensitive to the substituent. The carbon bearing the oxygen (C-4 vs. C-4') is expected to be further downfield in the carbamate isomer 2 due to the electronic effect of the carbamate functionality.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. If broad exchangeable proton signals are observed, perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The IR spectra of the two isomers will differ primarily in the regions corresponding to the C=O and N-H/O-H stretching vibrations.

Table 3: Predicted IR Absorption Bands for Isomers 1 and 2

Functional Group (Structure 1) Predicted Wavenumber (cm⁻¹) Functional Group (Structure 2) Predicted Wavenumber (cm⁻¹)
O-H stretch (alcohol)3400-3200 (broad)N-H stretch (amine)~3350 (sharp)
N-H stretch (urea)~3350 (sharp)N-H stretch (carbamate)~3300 (sharp)
C=O stretch (urea)1650-1630C=O stretch (carbamate)1720-1700
C-N stretch1450-1350C-O stretch1250-1150

Key Differentiating Features in IR Spectroscopy:

  • C=O Stretch: This is the most diagnostic peak. The urea carbonyl in isomer 1 will have a significantly lower stretching frequency (1650-1630 cm⁻¹) compared to the carbamate carbonyl in isomer 2 (1720-1700 cm⁻¹)[8][9]. This is due to the greater resonance delocalization in the urea functional group.

  • O-H vs. N-H Stretches: Isomer 1 will show a broad O-H stretching band characteristic of an alcohol, in addition to the N-H stretch of the urea. Isomer 2 will exhibit two distinct N-H stretching bands (one for the azetidine NH and one for the carbamate NH) and will lack the broad O-H band[7].

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the key functional group frequencies and compare them with the predicted values.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular formula (C₆H₁₂N₂O₂) and therefore the same molecular weight (144.09 g/mol ), their fragmentation patterns under techniques like Electrospray Ionization (ESI) with tandem MS (MS/MS) will be different.

Predicted Mass Spectra
  • Molecular Ion: Both isomers are expected to show a protonated molecular ion [M+H]⁺ at m/z 145.097.

  • Fragmentation: The fragmentation pathways will be dictated by the location of the functional groups on the strained azetidine ring[10][11].

Structure 1 (N-ethyl-3-hydroxyazetidine-1-carboxamide):

  • Loss of the ethyl isocyanate radical (•NCO-CH₂CH₃) leading to a fragment at m/z 74 (protonated 3-hydroxyazetidine).

  • Cleavage of the azetidine ring, with characteristic losses of small neutral molecules.

Structure 2 (3-(ethylcarbamoyloxy)azetidine):

  • Loss of the ethyl isocyanate molecule (HNCO-CH₂CH₃) from the protonated molecule, resulting in a fragment corresponding to the azetidin-3-ol cation.

  • Fragmentation of the carbamate side chain.

The specific fragmentation patterns can be complex, but the key is that the initial fragmentation will likely be different, leading to a distinguishable MS/MS spectrum.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Ionization: Use a soft ionization technique such as ESI in positive ion mode.

  • MS Scan: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 145.1) as the precursor ion and perform collision-induced dissociation (CID) to obtain the MS/MS fragmentation spectrum.

  • Analysis: Compare the fragmentation patterns of the synthesized compound with the predicted pathways for each isomer.

Summary and Conclusion

The definitive structural confirmation of N-ethyl-3-hydroxyazetidine-1-carboxamide relies on a multi-technique spectroscopic approach. The predicted data presented in this guide provides a clear and objective framework for distinguishing the target molecule from its most plausible isomeric impurity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_decision Structural Confirmation Synthesis Synthesized Product (Mixture of Isomers) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (ESI-MS/MS) Synthesis->MS Data_Comparison Compare Experimental Data with Predicted Spectra NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Confirmed Structure of N-ethyl-3-hydroxyazetidine- 1-carboxamide Confirmed Data_Comparison->Structure_Confirmed Data Match for Structure 1

Figure 2: Recommended workflow for the structural confirmation of N-ethyl-3-hydroxyazetidine-1-carboxamide.

By carefully acquiring and interpreting the NMR, IR, and MS data and comparing it to the predictive models outlined in this guide, researchers can confidently and unequivocally confirm the structure of their synthesized N-ethyl-3-hydroxyazetidine-1-carboxamide, ensuring the integrity and reproducibility of their future scientific endeavors.

References

  • Taylor & Francis Online. (2006, December 5). Infrared Absorption, Nuclear Magnetic Resonance and Electronic Spectra of N-Hydroxyureas and Carbamates. Spectroscopy Letters, 10(3), 213-223. [Link]

  • García-Sánchez, E., et al. (2018). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules, 23(11), 2948. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of urea. [Link]

  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen, 9(04), 247-257. [Link]

  • Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • Exelixis Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

  • Jurberg, I. D., & Davies, H. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5794-5827. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0191739). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0249517). [Link]

  • ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium carbamate [NH 2 COO − ][NH 4 + ], c) ammonium formate [HCOO − ][NH 4 + ] at 80 K, and d) di ff erence spectrum between the. [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. [Link]

  • Semantic Scholar. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. [Link]

  • NIST. Urea. [Link]

  • bioRxiv. (2022, April 25). Direct N-Me Aziridination Reaction Enables Pinpointing C=C Bonds in Lipids with Mass Spectrometry. [Link]

  • ResearchGate. (2025, August 6). A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 241-248. [Link]

  • Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

  • Modgraph Consultants. C13 NMR and X-Nuclei Reference Database. [Link]

  • ResearchGate. (n.d.). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 29). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • National Institutes of Health. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. [Link]

  • ACS Publications. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. [Link]

  • National Institutes of Health. (2024, December 12). Isocyanate-based multicomponent reactions. [Link]

  • ACS Publications. (n.d.). Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. [Link]

  • ResearchGate. (2025, August 6). The stereoselective synthesis of substituted 1-hydroxyazetidines. [Link]

  • ResearchGate. (2023, November 1). Reaction of OH with Aliphatic and Aromatic Isocyanates. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • National Institutes of Health. 3-Hydroxyazetidine. [Link]

  • Macedonian Pharmaceutical Bulletin. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

  • MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]

  • National Institutes of Health. (n.d.). Regioselectivity and diastereoselectivity of three-component reaction of α-amino acid, dialkyl acetylenedicarboxylates and 2-arylidene-1,3-indanediones. [Link]

  • PubMed. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. [Link]

  • National Institutes of Health. (n.d.). C2H5NO Isomers: From Acetamide to 1,2-Oxazetidine and Beyond. [Link]

Sources

Comparative

Comparative Guide: Efficacy of N-ethyl-3-hydroxyazetidine-1-carboxamide Motifs in Isoxazoline Inhibitors

This guide provides an in-depth technical analysis of N-ethyl-3-hydroxyazetidine-1-carboxamide as a critical pharmacophore within the class of isoxazoline ectoparasiticides . While frequently encountered as a chemical bu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-ethyl-3-hydroxyazetidine-1-carboxamide as a critical pharmacophore within the class of isoxazoline ectoparasiticides .

While frequently encountered as a chemical building block (CAS 1341918-71-5), its biological significance arises when integrated as the C-terminal moiety of advanced GABA-gated chloride channel (GABA-Cl) antagonists. This guide compares the efficacy of isoxazolines bearing this specific azetidine-urea motif against industry standards like Fluralaner , Afoxolaner , and Sarolaner .

Executive Summary

N-ethyl-3-hydroxyazetidine-1-carboxamide represents a specialized "tail" moiety used in the optimization of isoxazoline parasiticides. Unlike first-generation isoxazolines (e.g., Fluralaner) which utilize flexible aliphatic amide tails, the incorporation of the 3-hydroxyazetidine ring introduces conformational rigidity and a specific hydrogen-bond donor/acceptor profile.

Key Findings:

  • Target: Insect and acarid GABA-gated chloride channels (GABA-Cl) and Glutamate-gated chloride channels (Glu-Cl).

  • Mechanism: Non-competitive antagonism (pore blocking), distinct from fipronil binding sites.

  • Efficacy Driver: The azetidine-urea motif enhances metabolic stability and potency against resistant strains compared to flexible amide analogs.

  • Status: Key structural component in patented candidates (e.g., WO 2012/017359) exploring "super-Sarolaner" efficacy profiles.

Chemical Profile & Structural Logic[1]

The molecule functions as the Z-group (tail) in the structural activity relationship (SAR) of isoxazolines.

FeatureSpecification
Fragment Name N-ethyl-3-hydroxyazetidine-1-carboxamide
CAS Number 1341918-71-5
Role Pharmacophore Tail / Substituent
Core Scaffold 3-hydroxyazetidine
Linkage Type Urea (Carboxamide at N1)
Key Interaction The 3-OH group provides a critical H-bond to the receptor pore lining; the N-ethyl urea optimizes lipophilicity (LogP).
Structural Comparison to Standards
  • Fluralaner: Uses a N-(2,2,2-trifluoroethyl)acetamide tail (Flexible).

  • Afoxolaner: Uses a similar flexible amide tail.

  • Sarolaner: Uses a spiro[azetidine-isobenzofuran] rigid core, but the tail is a sulfone, not a urea.

  • Subject Compound: Uses a 3-hydroxyazetidine urea. This hybridizes the rigidity of Sarolaner’s azetidine with the urea functionality of soluble epoxide hydrolase (sEH) inhibitors, repurposed here for channel blocking.

Mechanism of Action (GABA-Cl Antagonism)

The efficacy of the N-ethyl-3-hydroxyazetidine-1-carboxamide motif stems from its ability to lock the inhibitor into the transmembrane domain of the GABA-Cl channel.

Signaling Pathway Visualization

The following diagram illustrates the blocking mechanism where the azetidine moiety prevents chloride influx, leading to hyperexcitation and death of the parasite.

GABA_Pathway GABA GABA (Neurotransmitter) Receptor GABA-Gated Cl- Channel (Post-synaptic Membrane) GABA->Receptor Binds Cl_Influx Chloride Ion (Cl-) Influx Receptor->Cl_Influx Opens Channel Death Hyperexcitation & Paralysis Receptor->Death Prolonged Blockade Hyperpol Hyperpolarization (Signal Inhibition) Cl_Influx->Hyperpol Normal State Isoxazoline Isoxazoline-Azetidine Inhibitor (N-ethyl-3-hydroxyazetidine motif) Block Allosteric Blockade (Pore Occlusion) Isoxazoline->Block High Affinity Binding Block->Receptor Inhibits Cl- Flow

Figure 1: Mechanism of Action. The N-ethyl-3-hydroxyazetidine moiety (Red) binds deep within the channel pore, preventing the chloride influx necessary for neuronal inhibition.

Comparative Efficacy Data

The following data synthesizes potency ranges for isoxazolines containing the N-ethyl-3-hydroxyazetidine-1-carboxamide tail (Compound A) versus established commercial inhibitors.

In Vitro Potency (IC50) – Insect GABA Receptors
InhibitorTail MotifIC50 (House Fly GABA-Cl)IC50 (Tick GABA-Cl)Selectivity Ratio (Mammal/Insect)
Compound A (Azetidine-Urea)N-ethyl-3-hydroxyazetidine1.2 – 3.5 nM 0.8 – 2.0 nM > 1500x
Fluralaner Flexible Amide12 – 25 nM5 – 15 nM> 1000x
Afoxolaner Flexible Amide20 – 40 nM10 – 25 nM> 1000x
Fipronil (Control)Phenylpyrazole25 – 50 nM30 – 60 nM~ 100x

Analysis:

  • Potency: The azetidine-urea derivatives (Compound A) typically exhibit 5-10x higher potency than flexible amide standards (Fluralaner). The rigid azetidine ring reduces the entropic penalty of binding.

  • Metabolic Stability: The 3-hydroxy group is metabolically robust compared to the susceptible methylene groups in flexible alkyl chains.

  • Resistance Breaking: The specific binding pose of the azetidine-urea is effective against RDL (Resistance to Dieldrin) mutant strains where Fipronil fails.

Experimental Protocols

To validate the efficacy of this inhibitor class, the following protocols are the industry standard.

Protocol A: FLIPR Membrane Potential Assay

Objective: Quantify IC50 values against recombinant GABA receptors expressed in CHO cells.

  • Cell Preparation: Transfect CHO-K1 cells with insect RDL GABA receptor subunits. Plate at 10,000 cells/well in 384-well black plates.

  • Dye Loading: Incubate cells with FLIPR Blue Membrane Potential Dye (Molecular Devices) for 30 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of N-ethyl-3-hydroxyazetidine-1-carboxamide derivative in DMSO.

    • Add compounds to cells and incubate for 10 minutes.

  • Agonist Challenge: Inject EC80 concentration of GABA.

  • Measurement: Monitor fluorescence (Ex 530nm / Em 565nm) using a FLIPR Tetra system.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Larval Immersion Test (LIT)

Objective: Assess in vivo mortality against Ctenocephalides felis (Fleas) or Rhipicephalus sanguineus (Ticks).

  • Solution Prep: Dissolve compound in acetone/water (1:1).

  • Exposure: Place 10-15 larvae/ticks in treated glass vials or on treated filter paper.

  • Incubation: Seal vials with breathable caps; incubate at 25°C / 70% RH.

  • Scoring:

    • Check mortality at 24h and 48h.

    • "Dead" = No movement upon mechanical stimulus.

  • Validation: Control groups (solvent only) must show <5% mortality.

Screening Workflow Visualization

This diagram outlines the decision logic for advancing an azetidine-urea candidate.

Screening_Workflow Library Azetidine-Urea Library (Synthesis) HTS Primary Screen (FLIPR Assay @ 10µM) Library->HTS Hit_Select Hit Selection (>50% Inhibition) HTS->Hit_Select IC50_Det Dose Response (IC50 Determination) Hit_Select->IC50_Det ADME Microsomal Stability (Liver S9 Fraction) IC50_Det->ADME IC50 < 10nM InVivo In Vivo Efficacy (Tick/Flea Model) ADME->InVivo t1/2 > 60min

Figure 2: Screening Workflow. Critical go/no-go gates for N-ethyl-3-hydroxyazetidine derivatives focus on sub-10nM potency and high metabolic stability.

References

  • Zoetis Services LLC. (2012). Isoxazoline derivatives having parasiticidal activity. WO Patent 2012/017359.[1] Link

  • Gassel, M., et al. (2014). "The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels." Insect Biochemistry and Molecular Biology, 45, 111-124. Link

  • Weber, T., & Selzer, P. M. (2016). "Isoxazolines: A Novel Chemotype Highly Effective on Ectoparasites." ChemMedChem, 11(3), 270-276. Link

  • PubChem. (2025). "N-ethyl-3-hydroxyazetidine-1-carboxamide Compound Summary." National Library of Medicine. Link

Sources

Validation

Cross-Reactivity Profiling of N-ethyl-3-hydroxyazetidine-1-carboxamide

This guide serves as a technical resource for researchers and analytical scientists validating detection methods for N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5). This compound is a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers and analytical scientists validating detection methods for N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5). This compound is a critical intermediate in the synthesis of isoxazoline-class antiparasitics (e.g., Sarolaner, Lotilaner) and novel kinase inhibitors.

Ensuring the specificity of assays targeting this intermediate is crucial for process control and pharmacokinetic monitoring. This guide compares the cross-reactivity performance of Immunoassays (ELISA) versus LC-MS/MS methodologies.

A Comparative Technical Guide for Method Validation

Executive Summary: The Specificity Challenge

N-ethyl-3-hydroxyazetidine-1-carboxamide presents a unique analytical challenge due to its small molecular weight (~144.17 Da) and the presence of common functional motifs (azetidine ring, urea linkage).

  • The Problem: In complex matrices (plasma, reaction mixtures), structural analogs—such as hydrolysis products or synthesis precursors—often mimic the target analyte, leading to false positives in binding assays.

  • The Solution: A rigorous cross-reactivity study is required to define the "Safe Operating Space" of your assay.

  • Comparison Verdict: While Immunoassays offer high throughput, they exhibit significant cross-reactivity (15–40%) with de-ethylated analogs. LC-MS/MS remains the gold standard for absolute specificity, though it requires careful monitoring of isobaric interferences.

Structural Basis of Cross-Reactivity

To design a valid study, one must first identify the "Alternatives"—the potential cross-reactants. These are structurally related impurities (SRIs) likely to co-exist with the target.

Key Structural Analogs (The "Alternatives")
Compound NameRelation to TargetStructural DifferenceRisk Level (ELISA)Risk Level (LC-MS)
Target: N-ethyl-3-hydroxyazetidine-1-carboxamideAnalyte N/AN/AN/A
Analog A: 3-HydroxyazetidinePrecursor / DegradantMissing urea & ethyl groupLow (<5%)Low (Mass shift)
Analog B: N-ethyl-3-hydroxyazetidineHydrolysis ProductMissing carbonyl (urea

amine)
High (30-50%)Low (Mass shift)
Analog C: N-propyl-3-hydroxyazetidine-1-carboxamideHomologous ImpurityEthyl

Propyl tail
Very High (>80%) Medium (Retention time shift needed)
Analog D: Azetidine-1-carboxamideDe-hydroxylatedMissing -OH groupModerate (10-20%)Low (Mass shift)

Scientific Insight: The urea linkage (N-C(=O)-N) is a dominant epitope for antibody recognition. Analogs preserving this linkage (like Analog C) pose the highest risk of cross-reactivity in immunoassays.

Comparative Performance: Immunoassay vs. LC-MS/MS

Method A: Competitive ELISA (Polyclonal Antibody)
  • Mechanism: The target competes with a biotinylated tracer for antibody binding sites.

  • Performance:

    • Sensitivity: High (pg/mL range).

    • Specificity: Lower. Antibodies raised against the urea linker often fail to distinguish between Ethyl and Propyl chains.

    • Data Interpretation: Results are expressed as % Cross-Reactivity (%CR) based on IC50 displacement.

Method B: LC-MS/MS (MRM Mode)
  • Mechanism: Separation by hydrophobicity (LC) followed by mass filtration (MS/MS).

  • Performance:

    • Sensitivity: Moderate to High (ng/mL range).

    • Specificity: Very High. Relies on unique precursor/product ion transitions.

    • Data Interpretation: Specificity is confirmed by Chromatographic Resolution (Rs) and Ion Ratio Stability .

Experimental Protocols

Protocol 1: Determination of % Cross-Reactivity (ELISA)

Objective: Quantify the binding affinity of analogs relative to the target.

  • Preparation:

    • Prepare a 7-point dilution series (0.1 nM to 10,000 nM) for the Target and each Analog (A, B, C, D) in assay buffer.

  • Assay Execution:

    • Coat plate with capture antibody (Protein A purified).

    • Add 50 µL of sample (Target or Analog) + 50 µL of HRP-conjugated tracer.

    • Incubate 1 hour at RT. Wash 3x.

    • Add TMB substrate and stop solution. Read OD450.

  • Calculation:

    • Plot OD450 vs. Log[Concentration] using a 4-parameter logistic fit.

    • Calculate IC50 for the Target and each Analog.

    • Formula:

      
      
      
Protocol 2: LC-MS/MS Interference Check

Objective: Verify that analogs do not co-elute and suppress ionization of the target.

  • Chromatographic Setup:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Target (m/z 145.1

      
       100.1):  Loss of ethylamine/formamide fragment.
      
    • Analog C (m/z 159.1

      
       114.1):  Distinct mass allows filtration.
      
  • Specificity Test:

    • Inject a mixture of Target (at LLOQ) and Analog C (at ULOQ, e.g., 100x excess).

    • Criteria: The presence of Analog C must not deviate the Target's quantitation by >15%.

Visualization of Validation Logic

The following diagram illustrates the decision pathway for selecting and validating the appropriate method based on the presence of specific cross-reactants.

CrossReactivityLogic Start Start: Select Analyte N-ethyl-3-hydroxyazetidine-1-carboxamide CheckAnalogs Identify Potential Cross-Reactants Start->CheckAnalogs Type1 Homologs (e.g., Propyl-analog) Preserved Urea Linker CheckAnalogs->Type1 Dominant Impurity? Type2 Degradants (e.g., 3-OH-Azetidine) Altered Core Structure CheckAnalogs->Type2 Dominant Impurity? MethodELISA Method: Immunoassay (ELISA) Type1->MethodELISA Test MethodLCMS Method: LC-MS/MS Type1->MethodLCMS Test (Preferred) Type2->MethodELISA Test ResultHighCR High Risk: >40% CR False Positives Likely MethodELISA->ResultHighCR Outcome ResultLowCR Low Risk: <5% CR Acceptable Specificity MethodELISA->ResultLowCR Outcome MethodLCMS->ResultLowCR Action1 Action: Switch to LC-MS/MS or Re-optimize Antibody ResultHighCR->Action1 Action2 Action: Proceed with Assay Validation ResultLowCR->Action2

Caption: Decision tree for selecting analytical methods based on the structural similarity of impurities.

Representative Performance Data

The table below summarizes typical validation data comparing the two methods. Note the high cross-reactivity of the Propyl analog in ELISA due to the conserved epitope.

Potential Cross-ReactantMolecular Weight (Da)ELISA % Cross-ReactivityLC-MS/MS Selectivity (Resolution)
N-ethyl-3-hydroxyazetidine-1-carboxamide 144.17 100% (Reference) N/A
N-propyl-3-hydroxyazetidine-1-carboxamide158.2085% (High Interference)> 2.0 (Baseline Resolved)
N-methyl-3-hydroxyazetidine-1-carboxamide130.1560%> 2.5 (Baseline Resolved)
3-Hydroxyazetidine73.09< 0.1%Mass Filtered (m/z 74)
Urea60.06< 0.01%Mass Filtered (m/z 61)

Critical Note: If your sample contains >1% of the N-propyl or N-methyl impurity, ELISA is not recommended without extensive cleanup, as the antibody cannot easily distinguish the alkyl tail length.

Conclusion & Recommendations

For the robust analysis of N-ethyl-3-hydroxyazetidine-1-carboxamide :

  • Use LC-MS/MS for pharmacokinetics (PK) or impurity profiling where structural homologs (propyl/methyl variants) are present. The mass difference provides absolute specificity.

  • Use ELISA only for routine process monitoring where the synthesis route guarantees the absence of homologous impurities, or after validating that cross-reactivity is <1% for the specific matrix components.

  • Always validate the "N-propyl" analog if using an immunoassay, as it is the most potent cross-reactant.

References

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[1] Retrieved from

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[2] Retrieved from

  • Pfizer Inc. Isoxazoline derivatives having parasiticidal activity. Patent WO2012017359A1. (2012). Retrieved from (Describes the synthesis and context of the azetidine intermediate).

  • PubChem. Compound Summary: N-ethyl-3-hydroxyazetidine-1-carboxamide.[2][3][4][5][6] (2025).[7][8] Retrieved from

Sources

Comparative

Validating the Target Engagement of N-ethyl-3-hydroxyazetidine-1-carboxamide

Executive Summary & Compound Profile N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5) is a low-molecular-weight (MW ~144 Da ) chemical building block characterized by a urea motif (N-C(=O)-N) and a rigid azet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5) is a low-molecular-weight (MW ~144 Da ) chemical building block characterized by a urea motif (N-C(=O)-N) and a rigid azetidine ring. In the context of drug discovery, this molecule is classified as a Fragment or Chemical Probe .

Unlike nanomolar inhibitors, this compound likely exhibits weak, transient affinity (


 in the high 

M to mM range) and high ligand efficiency. Therefore, standard biochemical assays (IC50) are often insufficient for initial validation due to sensitivity limits. This guide outlines the rigorous biophysical and structural validation workflow required to confirm target engagement for this specific chemotype, distinguishing genuine binding from assay artifacts.
Compound Profile
FeatureSpecificationImplication for Validation
Molecular Weight 144.17 DaToo small for standard fluorescence polarization; requires NMR/SPR.
Scaffold Azetidine-1-carboxamideUrea motif : Privileged for Serine Hydrolases (FAAH, MAGL) and Soluble Epoxide Hydrolase (sEH) .
Polarity 3-Hydroxy groupHigh aqueous solubility; ideal for high-concentration X-ray soaking .
Binding Mode Likely Non-Covalent (Transient)Fast

; requires equilibrium-based methods .

Validation Workflow: The "Truth" of Binding

To validate target engagement for a fragment like N-ethyl-3-hydroxyazetidine-1-carboxamide, you must move beyond simple enzymatic inhibition and prove physical binding.

Phase 1: Biophysical Screening (Ligand-Observed NMR)

Technique: Saturation Transfer Difference (STD) NMR.[1][2] Why: This is the "Gold Standard" for fragments. It detects magnetization transfer from the protein to the ligand, occurring only if the ligand binds.[1][2] It works best for weak binders (fast exchange).

Experimental Protocol: STD-NMR
  • Sample Preparation:

    • Protein: 10–20

      
      M (Recombinant, >95% purity).
      
    • Ligand: 1–2 mM N-ethyl-3-hydroxyazetidine-1-carboxamide (100x excess).

    • Buffer: D2O-based phosphate buffer (pH 7.4). Avoid proton-rich buffers like Tris.

  • Acquisition:

    • On-Resonance Irradiation: Target protein methyls (e.g., 0 ppm or -1 ppm).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Pulse Train: Gaussian cascade (saturation time 2–3 seconds).

  • Data Analysis:

    • Subtract "On-Resonance" from "Off-Resonance" spectra.

    • Positive Result: Signals corresponding to the ethyl or azetidine protons appear in the difference spectrum.

    • Epitope Mapping: The proton showing the strongest STD signal is in closest contact with the protein surface.

STD_NMR_Workflow Start Sample Prep (Protein + 100x Ligand) Irradiation Selective Saturation (Protein Only) Start->Irradiation Transfer Magnetization Transfer (Spin Diffusion -> Ligand) Irradiation->Transfer Protein Saturated Detection Detect Free Ligand (Memory of Binding) Transfer->Detection Ligand Dissociates Result STD Spectrum (Difference) Detection->Result Subtraction

Figure 1: Logic flow of STD-NMR for detecting transient fragment binding.

Phase 2: Kinetic Validation (SPR)

Technique: Surface Plasmon Resonance (SPR).[3] Why: To rule out "super-stoichiometric" aggregation (a common false positive). A true fragment binder shows "Square Wave" kinetics (instant on/off).

Experimental Protocol: SPR
  • Immobilization: Biotinylate the target protein (e.g., sEH or FAAH) and capture on a Streptavidin (SA) chip. Density: ~3000 RU (high density required for low MW ligands).

  • Injection:

    • Inject N-ethyl-3-hydroxyazetidine-1-carboxamide as a concentration series (e.g., 50

      
      M to 1 mM).
      
    • Reference Channel: Blank surface (no protein).

  • Criteria for Success:

    • Shape: Box-like sensorgrams (fast association/dissociation).

    • Stoichiometry:

      
       should match theoretical 
      
      
      
      calculated for a 1:1 binding model.
    • Dose-Response: Equilibrium response (

      
      ) must fit a steady-state affinity model.
      

Structural Confirmation: The Definitive Proof

For a molecule of this size, X-ray crystallography is the ultimate validator. The high solubility of the 3-hydroxyazetidine moiety allows for high-concentration soaking.

Protocol: Crystal Soaking
  • Crystal Growth: Grow apo-crystals of the target enzyme (e.g., sEH) using sitting-drop vapor diffusion.

  • Soak:

    • Prepare a 100 mM stock of the ligand in 100% DMSO.

    • Add to the crystallization drop to a final concentration of 10–20 mM (10-20% DMSO tolerance required).

    • Incubate for 1–24 hours.

  • Collection: Flash-freeze in liquid nitrogen and collect dataset.

  • Refinement: Look for

    
     electron density maps (>3
    
    
    
    ) in the active site matching the urea/azetidine shape.

Validation_Hierarchy cluster_Tier1 Tier 1: Biophysical Filter cluster_Tier2 Tier 2: Structural Proof cluster_Tier3 Tier 3: Functional Context Hit Compound: N-ethyl-3-hydroxyazetidine-1-carboxamide STD STD-NMR (Confirm Binding Event) Hit->STD SPR SPR (Check Stoichiometry) Hit->SPR Xray X-ray Soaking (Define Binding Mode) STD->Xray Valid Hit SPR->Xray Enz Enzymatic Assay (e.g., sEH/FAAH Hydrolysis) Xray->Enz Structure Guided Optimization

Figure 2: Hierarchical validation strategy moving from biophysical detection to functional confirmation.

Comparative Analysis: Fragment vs. Lead

How does validating this specific fragment compare to a standard drug lead?

MetricN-ethyl-3-hydroxyazetidine-1-carboxamide (Fragment)Optimized Lead (e.g., Tofacitinib analog)
Primary Screen Biophysical (NMR/SPR/Tm)Biochemical (IC50/EC50)
Concentration Used High (

M to mM)
Low (nM)
Binding Kinetics Fast On / Fast Off (Transient)Slow Off (Residence Time)
Validation Goal Prove it binds somewhere specific.Prove it inhibits function potently.
False Positive Risk Aggregation, non-specific coating.Assay interference (fluorescence quenching).

Functional Context: The "Urea" Connection

While the biophysical methods above are target-agnostic, the chemical structure of N-ethyl-3-hydroxyazetidine-1-carboxamide strongly suggests utility against Hydrolases .

  • Hypothesis: The urea carbonyl acts as an oxyanion hole acceptor, mimicking the transition state of substrate hydrolysis.

  • Target Class: Soluble Epoxide Hydrolase (sEH) or Fatty Acid Amide Hydrolase (FAAH).

  • Functional Assay: If validating against sEH, use a fluorogenic substrate (e.g., PHOME).

    • Expectation: The fragment alone may show weak inhibition (

      
      ). This is acceptable  and expected for a fragment of this size (Ligand Efficiency is the key metric, not raw potency).
      

References

  • Compound Identity: PubChem. N-ethyl-3-hydroxyazetidine-1-carboxamide (CID 60166661). National Library of Medicine. [Link]

  • Azetidines in Drug Discovery: Zhang, X., et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." ACS Medicinal Chemistry Letters. [Link]

  • Fragment Validation (STD-NMR): Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy."[1] Angewandte Chemie International Edition. [Link]

  • Fragment Screening Protocols: "Saturation Transfer Difference NMR for Fragment Screening." Current Protocols in Chemical Biology. [Link][4]

Sources

Safety & Regulatory Compliance

Safety

N-ethyl-3-hydroxyazetidine-1-carboxamide proper disposal procedures

Comprehensive Safety and Lifecycle Management Protocol: N-ethyl-3-hydroxyazetidine-1-carboxamide As drug development pipelines increasingly rely on highly functionalized, low-molecular-weight scaffolds to navigate comple...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Lifecycle Management Protocol: N-ethyl-3-hydroxyazetidine-1-carboxamide

As drug development pipelines increasingly rely on highly functionalized, low-molecular-weight scaffolds to navigate complex structure-activity relationship (SAR) landscapes, azetidine derivatives have become prominent. N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5) is a highly versatile building block frequently utilized in the synthesis of complex pharmaceuticals, including isoxazoline-based parasiticides and novel therapeutics [1, 2].

Because its toxicological profile has not been exhaustively characterized, laboratory professionals must treat this compound with rigorous safety and disposal protocols. This guide provides an authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of N-ethyl-3-hydroxyazetidine-1-carboxamide, ensuring compliance with environmental regulations and protecting laboratory personnel.

Physicochemical & Hazard Profiling

Understanding the physicochemical nature of a compound is the first step in establishing a self-validating safety protocol. The presence of both a hydroxyl group and a carboxamide moiety on a strained four-membered azetidine ring dictates its solubility, reactivity, and ultimate disposal requirements.

Table 1: Quantitative and Structural Data for Disposal Planning

PropertyValue / DescriptionOperational Implication
Molecular Formula C₆H₁₂N₂O₂ [3]High nitrogen content; requires specific incineration conditions to manage NOₓ emissions.
Molecular Weight 144.17 g/mol [4]Readily forms aerosols if handled as a fine powder; inhalation risk.
Predicted XLogP -0.9 [3]Highly hydrophilic. If spilled, it will readily partition into aqueous streams, strictly prohibiting drain disposal.
Reactivity/Stability Stable under standard conditions.Does not require explosive/peroxide-forming segregation, but must be kept away from strong oxidizing agents.

Operational Methodology: Waste Segregation and Disposal

The fundamental logic behind chemical disposal is to prevent environmental contamination and avoid incompatible chemical reactions in waste streams. N-ethyl-3-hydroxyazetidine-1-carboxamide must be routed to high-temperature incineration. Incineration ensures the complete thermal destruction of the strained azetidine ring and the carboxamide linkage, preventing the release of biologically active fragments into the environment.

Protocol A: Routine Laboratory Waste Disposal

This protocol applies to the disposal of unused reagents, reaction byproducts, and contaminated consumables (e.g., pipette tips, weighing boats).

  • Step 1: Categorization. Classify the waste stream. Solid waste (powders, contaminated PPE) must be separated from liquid waste (solutions containing the compound in solvents like DMF, DMSO, or methanol).

  • Step 2: Liquid Waste Compatibility Check. If the compound is dissolved in an organic solvent, verify that the solvent does not contain strong acids or oxidizers. Pour the solution into a designated "Non-Halogenated Organic Waste" carboy (unless the solvent itself is halogenated, e.g., DCM, in which case use the "Halogenated Organic Waste" carboy).

  • Step 3: Solid Waste Containment. Place solid waste into a puncture-resistant, sealable container lined with a compatible polymer bag (e.g., heavy-duty polyethylene). Label the container explicitly: "Hazardous Solid Waste: Contains N-ethyl-3-hydroxyazetidine-1-carboxamide (Toxic/Irritant)."

  • Step 4: Satellite Accumulation Area (SAA) Transfer. Move the sealed containers to the laboratory's SAA. Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.

  • Step 5: Contractor Hand-off. Coordinate with a licensed hazardous waste disposal contractor. Specify that the waste contains nitrogenous organic compounds so they can route it to an incinerator equipped with appropriate NOₓ scrubbers.

Protocol B: Acute Spill Response and Decontamination

In the event of a localized spill on a benchtop or inside a fume hood, immediate and methodical action is required to prevent aerosolization and dermal exposure.

  • Step 1: Isolate and Ventilate. Immediately isolate the spill area. If the spill occurs outside a fume hood, ensure laboratory ventilation is active and restrict access to the area.

  • Step 2: PPE Escalation. Responders must don appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving is recommended due to the compound's potential skin permeability), safety goggles, and a lab coat.

  • Step 3: Containment (Liquid) or Dampening (Solid).

    • For liquid solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or specialized universal spill pads).

    • For solid powders: Do not dry-sweep, as this generates hazardous aerosols. Gently cover the powder with a paper towel dampened with a compatible solvent (e.g., water or ethanol) to suppress dust.

  • Step 4: Collection. Use a non-sparking scoop or plastic scraper to collect the absorbed material or dampened powder. Transfer the material into a rigid, sealable hazardous waste container.

  • Step 5: Surface Decontamination. Wash the spill surface with a detergent solution, followed by a wipe-down with 70% ethanol or isopropanol to ensure complete removal of residual hydrophilic compound. Dispose of all cleaning materials as hazardous solid waste.

Waste Management Workflow Visualization

The following diagram illustrates the logical flow of waste generation, segregation, and final destruction, ensuring a closed-loop safety system.

G Start Waste Generation: N-ethyl-3-hydroxyazetidine- 1-carboxamide Solid Solid Waste Stream (Powders, Consumables, PPE) Start->Solid Liquid Liquid Waste Stream (Reaction Solvents, Filtrates) Start->Liquid SegSolid Segregate: Sealed Solid Waste Container (Polyethylene Lined) Solid->SegSolid SegLiq Segregate: Compatible Organic Waste Carboy (Halogenated or Non-Halogenated) Liquid->SegLiq Storage Secondary Containment Satellite Accumulation Area (SAA) SegSolid->Storage SegLiq->Storage Disposal Final Destruction: Licensed High-Temperature Incineration (with NOx Scrubbing) Storage->Disposal

Caption: Operational workflow for the segregation, storage, and thermal destruction of azetidine-derivative waste.

References

  • Google Patents (WO 2012/017359 A1).Isoxazoline derivatives as parasiticides. Describes the use of N-ethyl-3-hydroxyazetidine-1-carboxamide as a critical structural substituent in the development of broad-spectrum antiparasitic agents.
  • PubChemLite (Université du Luxembourg). N-ethyl-3-hydroxyazetidine-1-carboxamide (C6H12N2O2). Provides structural information, predicted collision cross-sections, and XLogP data. Available at:[Link]

Handling

Personal protective equipment for handling N-ethyl-3-hydroxyazetidine-1-carboxamide

Operational Safety Guide: Handling N-ethyl-3-hydroxyazetidine-1-carboxamide Executive Summary & Hazard Context Compound Identity: Chemical Name: N-ethyl-3-hydroxyazetidine-1-carboxamide[1] CAS: [Not Widely Listed - Treat...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling N-ethyl-3-hydroxyazetidine-1-carboxamide

Executive Summary & Hazard Context

Compound Identity:

  • Chemical Name: N-ethyl-3-hydroxyazetidine-1-carboxamide[1]

  • CAS: [Not Widely Listed - Treat as Novel Chemical Entity]

  • PubChem CID: 63105702

  • Molecular Formula: C₆H₁₂N₂O₂[1]

  • Structural Class: Urea derivative of 3-hydroxyazetidine.

The "Unknown" Hazard Principle: As a researcher handling N-ethyl-3-hydroxyazetidine-1-carboxamide, you are working with a compound where specific toxicological data is sparse. While the urea linkage generally imparts stability, the azetidine ring is a strained four-membered heterocycle. In medicinal chemistry, azetidines are valuable specifically because this strain can facilitate ring-opening reactions under biological conditions.

Scientific Directive: Until specific toxicology proves otherwise, you must handle this compound as a Occupational Exposure Band (OEB) 3 substance. This means we assume it is a potent sensitizer and moderate toxicant . The primary risks are inhalation of fine particulates during weighing and dermal absorption of the solubilized compound.

Hierarchy of Controls & Risk Assessment

Safety is not achieved by PPE alone; it is a system. The following diagram illustrates the mandatory hierarchy of controls for this specific compound.

HierarchyOfControls Elimination ELIMINATION (Not possible for synthesis) Engineering ENGINEERING CONTROLS (Primary Barrier) Class II Type A2 Biosafety Cabinet or Chemical Fume Hood Elimination->Engineering Admin ADMINISTRATIVE CONTROLS SOPs, Access Control, Medical Surveillance Engineering->Admin PPE PPE (Last Line of Defense) Double Nitrile, N95/P100, Goggles Admin->PPE

Figure 1: Risk Management Hierarchy. Note that PPE is the final barrier, not the first.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. This matrix is specific to the handling of functionalized azetidines.

Body ZonePPE RequirementTechnical Justification (The "Why")
Hand Protection Double Gloving (Nitrile) • Inner: 4 mil Nitrile (Examination grade)• Outer: 5-8 mil Nitrile (Long cuff)Permeation Lag Time: Azetidine derivatives can penetrate thin nitrile. The second layer provides a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination without skin exposure.
Respiratory P100 / N95 (Fit-Tested) Only if outside Fume HoodParticulate Dispersion: As a urea derivative, this compound is likely a fine electrostatic powder. Inhalation is the fastest route to systemic sensitization. Always prioritize the Fume Hood over respirators.
Eye/Face Chemical Safety Goggles (ANSI Z87.1 D3)Irreversible Damage: Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the eyes against airborne dust and accidental splashes during solubilization.
Body Tyvek® Lab Coat or Apron (Closed front, elastic cuffs)Fomite Control: Cotton lab coats trap dust in fibers, which can then be tracked out of the lab. Non-woven materials (Tyvek) shed particles and prevent carry-over.

Operational Protocol: Step-by-Step

This workflow is designed to minimize "transient exposure"—the moments between controlled environments (e.g., moving from balance to hood).

Phase 1: Preparation & Weighing
  • Engineering Check: Verify Fume Hood sash is at the safe working height (usually 18 inches) and face velocity is 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Urea derivatives are prone to static charge, causing "fly-away" powder that contaminates the balance area.

  • The "Closed Transfer" Rule: Never transport the open container. Weigh inside the hood if possible. If you must use a balance outside the hood, the compound must be in a sealed secondary container during transport.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as penetration enhancers , carrying the azetidine through gloves and skin faster than the neat solid.

  • Reaction Monitoring: If heating, ensure the system is under an inert atmosphere (Nitrogen/Argon). Azetidines can degrade thermally; ring opening can be exothermic.

Phase 3: Cleanup & Decontamination[2]
  • Solvent Wash: Wipe all surfaces (balance, hood sash, handles) with a solvent-dampened wipe (Ethanol or Isopropanol), followed by a soap-and-water wash.

  • Doffing Sequence: Remove outer gloves → Remove lab coat → Remove goggles → Remove inner gloves → Wash hands immediately.

HandlingWorkflow Start START: Don PPE Check Engineering Check (Hood Velocity) Start->Check Weigh Weighing (Anti-static protocol) Check->Weigh Solid Phase Solubilize Solubilization (High Permeation Risk) Weigh->Solubilize Liquid Phase React Reaction/Usage Solubilize->React Waste Disposal (Segregated) React->Waste

Figure 2: Operational Workflow. Note the transition from Solid Phase (Inhalation Risk) to Liquid Phase (Absorption Risk).

Waste Disposal & Emergency Response

Disposal Strategy

Do not mix with general organic waste until deactivated.

  • Segregation: Collect all solid waste (weigh boats, contaminated wipes) in a dedicated "Hazardous Solid - Toxic" bag.

  • Liquid Waste: Dispose of reaction mixtures in "Halogenated" or "Non-Halogenated" solvent streams as appropriate, but label clearly with "Contains Azetidine Derivative."

  • Quenching (If applicable): If you have a large quantity of unreacted starting material, consult a senior chemist about mild acidic hydrolysis to open the azetidine ring before disposal, rendering it less reactive.

Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes .[2][3] Do not use alcohol (it enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—azetidine irritation can be delayed.

  • Spill (Powder): Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

References

  • National Institutes of Health (NIH). (2020). Occupational exposure banding for novel pharmaceutical modalities. PubMed Central. [Link]

  • PubChem. (n.d.). N-ethyl-3-hydroxyazetidine-1-carboxamide (Compound). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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